2-(2-Bromo-4-fluorophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
2-(2-bromo-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
WLIMULATNBCXCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and molecular structure of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
[1][2]
Executive Summary & Chemical Identity
2-(2-Bromo-4-fluorophenyl)pyrrolidine is a disubstituted 2-arylpyrrolidine scaffold. It serves as a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and CNS-active agents. Its structure features a secondary amine (pyrrolidine) capable of forming salts or amides, and a poly-halogenated phenyl ring offering orthogonal reactivity: the fluorine atom enhances metabolic stability and lipophilicity, while the bromine atom provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Chemical Identification Data
| Property | Specification |
| IUPAC Name | 2-(2-Bromo-4-fluorophenyl)pyrrolidine |
| Molecular Formula | C₁₀H₁₁BrFN |
| Molecular Weight | 244.11 g/mol |
| CAS Number (Racemic) | Not widely listed; refer to Boc-derivative CAS 1086600-00-1 |
| Physical State | Viscous oil (Free Base) / White Solid (HCl Salt) |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water (Free Base) |
| pKa (Calculated) | ~9.5 (Pyrrolidine Nitrogen) |
| LogP (Calculated) | ~2.8 |
Molecular Structure & Stereochemistry
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached at its C2 position to a phenyl ring.
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Chiral Center: The C2 carbon of the pyrrolidine ring is chiral. The compound exists as two enantiomers: (R)- and (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine. In drug discovery, the specific enantiomer is often critical for binding affinity.
-
Ortho-Substitution Effect: The bromine atom at the ortho position (C2') creates significant steric hindrance near the pyrrolidine connection. This restricts the rotation of the phenyl ring relative to the pyrrolidine, potentially locking the molecule into a preferred conformation that can enhance binding selectivity in enzyme pockets.
-
Electronic Effects: The para-fluorine (C4') withdraws electron density via induction, deactivating the ring slightly but preventing oxidative metabolism at the susceptible para position.
Structural Visualization (DOT)
Synthesis & Manufacturing Protocols
Synthesizing this scaffold requires a strategy that preserves the sensitive aryl-bromine bond while constructing the pyrrolidine ring. Standard reduction methods (like Pd/C hydrogenation) must be avoided to prevent dehalogenation.
Recommended Route: Cyclization of γ-Chloroketones
This protocol utilizes a Grignard approach followed by reductive cyclization. It is preferred for its robustness and scalability.
Step 1: Grignard Addition
Reagents: 2-Bromo-4-fluorobenzonitrile, (3-Chloropropyl)magnesium bromide. Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which upon acidic hydrolysis yields the aryl ketone. However, in this specific variant, the intermediate imine can be directly reduced or cyclized.
Step 2: Reductive Cyclization
Reagents: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN). Process: The intermediate imine (formed spontaneously or via ketone/amine condensation) is reduced to the amine. The internal displacement of the terminal chloride by the amine forms the pyrrolidine ring.
Detailed Protocol (Bench Scale)
-
Preparation: Flame-dry a 250 mL round-bottom flask under Argon.
-
Grignard Formation: Charge with 2-Bromo-4-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M).
-
Addition: Cool to 0°C. Dropwise add (3-Chloropropyl)magnesium bromide (1.2 eq, 1M in ether) over 30 minutes.
-
Reaction: Allow to warm to RT and stir for 3 hours. (Monitoring: TLC shows disappearance of nitrile).
-
Quench & Cyclization: Cool to 0°C. Carefully quench with MeOH. Add NaBH₄ (2.0 eq) portion-wise.
-
Note: The reduction of the imine generates the amine, which intramolecularly displaces the chloride to close the ring.
-
-
Workup: Dilute with aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, DCM:MeOH 95:5) to yield the product as a yellowish oil.
Synthesis Workflow Diagram (DOT)
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages for Structure-Activity Relationship (SAR) studies.
Scaffold Decoration (Diversity Oriented Synthesis)
The Aryl Bromide is the key feature here. It allows the pyrrolidine to be used as a "core" that can be elaborated after the ring is formed.
-
Suzuki Coupling: Reacting with aryl boronic acids to create biaryl systems (e.g., for kinase hinge binders).
-
Buchwald-Hartwig: Coupling with amines to introduce solubility-enhancing groups.
Conformational Restriction
The ortho-bromo substituent creates a "twisted" conformation between the phenyl and pyrrolidine rings due to steric clash. This non-planar geometry is often required to fit into narrow hydrophobic pockets of enzymes (e.g., DPP-4, JAK kinases) where flat molecules cannot bind effectively.
Metabolic Stability
The 4-Fluoro group blocks the primary site of Cytochrome P450 oxidation (para-hydroxylation), significantly extending the half-life of the drug candidate in vivo.
Handling, Safety & Analytics
Safety Precautions (GHS Classification)
-
Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H302: Harmful if swallowed.
-
-
Handling: Use in a fume hood. Avoid contact with metal needles (if using the HCl salt, it is corrosive).
Analytical Characterization
To validate the identity of the synthesized compound, the following data is expected:
-
¹H NMR (400 MHz, CDCl₃):
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δ 7.50 (dd, 1H, Ar-H3), 7.20 (m, 1H, Ar-H6), 7.05 (m, 1H, Ar-H5).
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δ 4.50 (t, 1H, Pyr-CH-Ar).
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δ 3.20-3.00 (m, 2H, Pyr-CH₂-N).
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δ 2.20-1.60 (m, 4H, Pyr-CH₂-CH₂).
-
-
LC-MS: Peak at [M+H]⁺ = 244.1/246.1 (1:1 doublet indicative of Bromine isotope pattern).
References
-
ChemicalBook. (n.d.). tert-butyl 2-(2-bromo-4-fluorophenyl)pyrrolidine-1-carboxylate Properties. Retrieved from
-
PubChem. (2025).[1] 2-(4-Fluorophenyl)pyrrolidine (Analogous Structure Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-fluorophenyl)pyrrolidine (Isomer Comparison). Retrieved from
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules. Retrieved from
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Aryl Pyrrolidines
Abstract
The aryl pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). The strategic incorporation of halogen atoms onto the aryl moiety is a powerful, frequently employed tactic to modulate the pharmacological profile of these molecules. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the structure-activity relationships (SAR) governing halogenated aryl pyrrolidines. Moving beyond a simple recitation of data, this document elucidates the causal relationships behind observed activity changes, focusing on the strategic rationale for halogen substitution. We will delve into case studies centered on the cannabinoid receptors (CB1 and CB2) to illustrate how the type, position, and number of halogen substituents can profoundly influence binding affinity, functional potency, and receptor selectivity. Furthermore, this guide furnishes detailed, field-proven protocols for the key in vitro assays essential for elucidating these SAR principles, empowering research teams to design and execute robust and self-validating experimental workflows.
The Aryl Pyrrolidine Scaffold: A Privileged Structure in CNS Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous natural alkaloids and synthetic compounds with significant pharmacological activity.[1][2] Its derivatives are found in FDA-approved drugs for a wide range of conditions, from hypertension to epilepsy.[3] When coupled with an aromatic (aryl) group, the resulting aryl pyrrolidine structure becomes a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This versatility makes it an exceptionally valuable starting point for drug discovery campaigns, especially for G protein-coupled receptors (GPCRs) in the CNS, such as cannabinoid, opioid, and dopamine receptors.[4][5][6]
The general structure of a pharmacologically active aryl pyrrolidine allows for systematic modification at several key positions to explore and optimize biological activity.
The Strategic Role of Halogenation in Drug Design
For decades, medicinal chemists have utilized halogenation to enhance the therapeutic potential of lead compounds.[6] Far from being mere bulky, hydrophobic substituents, halogens (Fluorine (F), Chlorine (Cl), Bromine (Br), Iodine (I)) exert a range of powerful effects on a molecule's properties.[7][8] Understanding these effects is crucial for rational drug design.
-
Modulation of Lipophilicity: Halogenation generally increases a compound's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[8] This is a critical parameter for CNS-acting drugs.
-
Metabolic Blocking: Aromatic C-H bonds are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a more stable halogen, particularly fluorine, can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[7]
-
Altering Electronic Properties: Halogens are electron-withdrawing, which can alter the pKa of nearby functional groups and change the electronic character of the aromatic ring. This can influence how the molecule interacts with its biological target.
-
Halogen Bonding: Contrary to their classical perception as simple Lewis bases, chlorine, bromine, and iodine can act as Lewis acids, forming a highly directional, non-covalent interaction known as a "halogen bond" (R–X···Y, where Y is an electron donor like a carbonyl oxygen).[9] This interaction, driven by a positively charged region on the halogen atom called a "sigma-hole," can significantly contribute to the binding affinity of a ligand to its protein target.[9] The strength of this bond generally increases with the size of the halogen (I > Br > Cl).[9]
Case Study: SAR of Halogenation on Cannabinoid Receptor Ligands
The cannabinoid receptors CB1 and CB2 are well-established targets for aryl pyrrolidine-based ligands.[4][10] The CB1 receptor is highly expressed in the CNS and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found primarily in the periphery and is involved in immune function.[6] The synthetic cannabinoid agonist WIN 55,212-2, an aminoalkylindole derivative with a structure related to aryl pyrrolidines, is a potent, non-selective CB1/CB2 agonist that serves as a valuable reference compound.[10][11]
Structure-activity relationship studies reveal that the identity and placement of halogens on the aryl ring are critical determinants of a ligand's affinity and efficacy.
Impact of Halogen Type and Position
Systematic replacement of hydrogen with different halogens at various positions on the aryl ring leads to significant and predictable changes in CB1 receptor affinity.
-
Para-Position (4-position): This position is often highly tolerant of substitution. For many diarylpyrazole and related scaffolds, a 4-chlorophenyl group is a common feature, as seen in the well-known CB1 antagonist Rimonabant.[12] In other series, trifluoromethyl (CF3) or even more complex fluoroalkyl groups at the para-position of a phenyl ring are favored.
-
Meta-Position (3-position): Substitution at the meta-position can also be beneficial. Studies on aryl pyrrolidine carboxamides for antimalarial activity (a different target, but illustrating the principle) showed that adding a halogen in the meta-position to an existing para-substituted ring was often beneficial for potency.
-
Ortho-Position (2-position): This position is often more sterically constrained. Substitution here can be detrimental to binding unless the substituent can form a specific favorable interaction. For example, in a series of pyrrolidine amide inhibitors, substitution with chlorine at the 2-position significantly reduced potency, whereas a fluorine at the same position was tolerated, likely due to its smaller size.[13]
Mono- vs. Di-Halogenation
Increasing the number of halogen substituents can further enhance potency, provided they are placed in favorable positions. In one study on aryl acetamide triazolopyridazines, di-halogenated compounds were typically more potent than their mono-halogenated counterparts. Notably, combinations of different halogens (e.g., 3-Chloro, 4-Fluoro) performed well, suggesting that the electronic and steric effects of multiple halogens can be additive or synergistic.
Quantitative SAR Summary
The following table summarizes representative data from various studies on cannabinoid-like scaffolds, illustrating the impact of aryl halogenation on CB1 receptor binding affinity.
| Compound Scaffold | Aryl Substituent (X) | CB1 Binding Affinity (Ki, nM) | Key Observation | Reference |
| Diarylpyrazole | 4-Cl | 4.5 (Rimonabant) | The 4-chloro substituent is a classic feature of potent CB1 antagonists. | [12] |
| Diarylpyrazole | 2-Br, 4-OCH3 | 11 (as KB) | A 2-bromo substituent on one aryl ring is compatible with high affinity. | [14] |
| Pyrrolidine Amide | 3-Cl | 3.5-fold more potent than unsubstituted | 3-chloro substitution significantly improves inhibitory potency. | [13] |
| Pyrrolidine Amide | 4-Cl | 2.7-fold less potent than unsubstituted | 4-chloro substitution is detrimental in this specific scaffold. | [13] |
| Pyrrolidine Amide | 3-F or 4-F | Comparable potency to unsubstituted | Fluorine substitution at the 3 or 4 position is well-tolerated. | [13] |
| Indazole Carboxamide | 5-F | Lowest EC50 among halogens | Fluorine at the 5-position of the indazole core leads to the highest potency. | [1][15] |
| Indazole Carboxamide | 5-Cl or 5-Br | Higher EC50 than 5-F | Chlorine and bromine are less potent than fluorine at this position. | [1][15] |
Note: Data is compiled from different scaffolds and assays to illustrate general principles. Direct comparison of absolute values between different studies should be done with caution.
This data underscores a critical principle: the effect of halogenation is context-dependent . A substituent that enhances activity in one scaffold or at one position may be detrimental in another. This highlights the necessity of empirical testing within a specific chemical series.
Key Experimental Workflows for SAR Elucidation
A robust SAR campaign relies on a systematic and iterative process of design, synthesis, and biological testing. The following workflows represent the gold standard for characterizing novel halogenated aryl pyrrolidines.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound for a specific receptor (e.g., CB1) by measuring its ability to displace a known radiolabeled ligand.[11]
Rationale: This assay is the foundational screen for identifying compounds that physically interact with the target receptor. It is robust, sensitive, and provides a quantitative measure of affinity, allowing for direct comparison of different analogs.[11]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer suitable for the receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Membrane Preparation: Use cell membranes from a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).[16] Thaw membranes on ice and dilute to a final concentration of 5-10 µg protein per well.
-
Radioligand: Use a high-affinity radiolabeled cannabinoid ligand such as [³H]CP-55,940. Prepare a working solution at a concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).
-
Test Compounds: Prepare a serial dilution series of the halogenated aryl pyrrolidine analogs in DMSO, then dilute further in assay buffer to the desired final concentrations (e.g., from 0.1 nM to 10 µM).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand solution, and 100 µL membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known unlabeled agonist (e.g., 10 µM WIN 55,212-2), 50 µL radioligand solution, and 100 µL membrane preparation.[10]
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL radioligand solution, and 100 µL membrane preparation.
-
-
Incubation: Seal the plate and incubate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mat in a scintillation bag, add liquid scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
Objective: To measure the functional activity of a test compound by quantifying its ability to stimulate G-protein activation upon binding to a GPCR. This assay distinguishes between agonists, antagonists, and inverse agonists.[17]
Rationale: Binding affinity (Ki) does not describe a compound's functional effect. The [³⁵S]GTPγS assay measures a proximal event in the GPCR signaling cascade—the exchange of GDP for GTP on the Gα subunit—providing a direct assessment of receptor activation and allowing for the determination of potency (EC50) and efficacy (Emax).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Membrane Preparation: As in the binding assay, use membranes expressing the receptor of interest (5-20 µg protein/well).
-
GDP: Prepare a stock solution of guanosine diphosphate (GDP). The final concentration is typically 1-10 µM to reduce basal binding.
-
[³⁵S]GTPγS: Prepare a working solution of the radiolabeled guanine nucleotide to a final concentration of 0.05-0.1 nM.
-
Test Compounds: Prepare serial dilutions of agonists. For antagonist testing, prepare fixed concentrations to test against an agonist dose-response curve.
-
-
Assay Setup (96-well plate format):
-
Pre-incubation: In each well, add 50 µL of assay buffer (for basal activity), agonist dilutions, or antagonist + agonist. Add 50 µL of a pre-mixed solution of membranes and GDP.
-
Incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add 50 µL of [³⁵S]GTPγS solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS using a cell harvester and filtration through a GF/B filter mat, as described in the binding assay protocol.
-
Washing: Wash filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Agonist Potency (EC50): Plot the stimulation of [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the agonist. Fit the curve using non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
Antagonist Affinity (Kb): Perform agonist dose-response curves in the presence of several fixed concentrations of the antagonist. The rightward shift of the curves allows for the calculation of the antagonist's affinity constant (Kb) using Schild analysis.
-
Conclusion and Future Perspectives
The structure-activity relationship of halogenated aryl pyrrolidines is a rich and complex field that exemplifies the power of subtle molecular modifications in drug design. As demonstrated through cannabinoid receptor ligand case studies, the strategic placement of specific halogen atoms can dramatically alter a compound's interaction with its biological target, fine-tuning its affinity, potency, and selectivity. The principles outlined—leveraging lipophilicity, metabolic stability, and the potential for halogen bonding—provide a rational framework for lead optimization.
The future of this field lies in the increasingly sophisticated integration of computational chemistry with empirical high-throughput screening. Predictive models for halogen bonding and metabolic fate will allow for more targeted synthetic efforts, reducing the number of compounds needed to establish a clear SAR. Furthermore, as our understanding of receptor pharmacology deepens, the goal will shift from simply maximizing potency to designing ligands with specific functional profiles (e.g., biased agonists) by using halogenation to stabilize receptor conformations that favor one signaling pathway over another. The robust and validated experimental workflows detailed herein will remain the essential ground truth for these continuing endeavors, paving the way for the next generation of precisely engineered therapeutics based on the versatile aryl pyrrolidine scaffold.
References
- Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. The AAPS Journal, 6(4), 30.
-
Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. Available at: [Link]
-
Meagher, K. L., & Sun, D. (2018). Halogenase engineering and its utility in medicinal chemistry. Biotechnology and Bioengineering, 115(8), 1919-1932. Available at: [Link]
-
Lee, J. Y., et al. (2009). Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands. Bioorganic & Medicinal Chemistry, 17(8), 3080-3092. Available at: [Link]
-
Gerdin, M. J., & Einarsson, S. (2010). Establishment of recombinant cannabinoid receptor assays and characterization of several natural and synthetic ligands. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 549-556. Available at: [Link]
-
Wang, Z., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Bioorganic & Medicinal Chemistry Letters, 19(20), 5857-5860. Available at: [Link]
-
Donohue, S. R., et al. (2006). Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging. Bioorganic & Medicinal Chemistry, 14(11), 3749-3761. Available at: [Link]
-
Green, H., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology. Available at: [Link]
-
Di Mola, A., et al. (2018). Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. Molecules, 23(9), 2197. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 150, 849-862. Available at: [Link]
-
Lee, H. J., et al. (2024). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor Ligands. Biomolecules & Therapeutics, 32(3), 263-272. Available at: [Link]
-
Padilla-Lopátegui, S. I., et al. (2010). Synthesis of Dihydrouracils Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Molecules, 15(4), 2269-2283. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Pharmacological Evaluation of 5-Pyrrolidinylquinoxalines as a Novel Class of Peripherally Restricted kappa-Opioid Receptor Agonists. Available at: [Link]
-
Burford, N. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor. Journal of Medicinal Chemistry, 58(10), 4220-4234. Available at: [Link]
-
TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?. Available at: [Link]
-
ResearchGate. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Available at: [Link]
-
Wikipedia. (n.d.). WIN 55,212-2. Available at: [Link]
-
Maccarrone, M., et al. (2018). Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases. Molecules, 23(7), 1548. Available at: [Link]
-
Åstrand, A., et al. (2025). Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics. Acta Pharmacologica Sinica. Available at: [Link]
-
González-García, C., et al. (2025). Benzo[d]imidazole–Naphthalen-Arylmethanone Regioisomers as CB1 Ligands: Evaluation of Agonism via an Indirect Cytotoxicity-Based Approach. Molecules, 30(20), 4583. Available at: [Link]
-
Al-Hayali, A. M., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Pharmaceuticals, 15(9), 1097. Available at: [Link]
-
Harrison, S. T. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Burford, N. T., et al. (2015). Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ‑Opioid Receptor. ACS Publications. Available at: [Link]
-
Wilson, C. D., et al. (2016). The synthetic cannabinoid WIN 55212-2 differentially modulates thigmotaxis but not spatial learning in adolescent and adult animals. Neurotoxicology and Teratology, 58, 46-53. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]
-
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249767. Available at: [Link]
-
Al-Hayali, A. M., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. Available at: [Link]
-
RSC Publishing. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Available at: [Link]
-
Frontiers. (2021). Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis. Available at: [Link]
-
Erli, F., et al. (2015). Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues. ACS Chemical Neuroscience, 6(9), 1547-1553. Available at: [Link]
-
Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4060-4064. Available at: [Link]
-
ResearchGate. (2025). The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model. Available at: [Link]
-
RUA. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
-
PubMed. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Available at: [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 10. Synthesis and structure-activity relationship of novel diarylpyrazole imide analogues as CB1 cannabinoid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships (SARs) of 1,5-diarylpyrazole cannabinoid type-1 (CB(1)) receptor ligands for potential use in molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. The role of halogen substitution in classical cannabinoids: A CB1 pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: A Technical Review of 2-(2-Bromo-4-fluorophenyl)pyrrolidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2] Its unique three-dimensional structure allows for the precise spatial arrangement of substituents, making it an invaluable scaffold in the design of novel therapeutic agents. This in-depth technical guide explores the synthesis, potential applications, and structure-activity relationships of a particularly promising derivative: 2-(2-Bromo-4-fluorophenyl)pyrrolidine. The strategic placement of a bromo-fluoro-substituted phenyl group at the 2-position of the pyrrolidine ring offers a unique combination of steric and electronic properties, opening avenues for the development of highly selective and potent drug candidates.
Synthesis of the 2-(2-Bromo-4-fluorophenyl)pyrrolidine Scaffold
Enantioselective Biocatalytic Approaches
Recent advancements in biocatalysis offer elegant and environmentally friendly routes to chiral amines. Transaminases, for instance, can be employed in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones.[3] This method involves the enzymatic transfer of an amino group to a ketone substrate, followed by a spontaneous cyclization to form the pyrrolidine ring. The use of either (R)- or (S)-selective transaminases allows for the production of the desired enantiomer with high enantiomeric excess.[3]
A potential biocatalytic route to 2-(2-Bromo-4-fluorophenyl)pyrrolidine is depicted below:
Caption: Biocatalytic synthesis of 2-(2-bromo-4-fluorophenyl)pyrrolidine.
Brønsted Acid-Catalyzed Intramolecular Hydroamination
Another powerful strategy for the enantioselective synthesis of pyrrolidines involves the intramolecular hydroamination of alkenes catalyzed by chiral Brønsted acids, such as imidodiphosphorimidates (IDPis).[4] This method allows for the formation of pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. The starting material for this approach would be an appropriately substituted amino-alkene.
General Considerations for Synthesis
The choice of synthetic route will depend on several factors, including the desired stereochemistry, scalability, and the availability of starting materials. The 2-bromo-4-fluorophenyl moiety can be introduced from commercially available precursors such as 2-bromo-4-fluoroaniline or 2-bromo-4-fluorophenol. The synthesis of the requisite ω-chloroketone or amino-alkene starting materials would involve standard organic transformations.
The 2-(2-Bromo-4-fluorophenyl)pyrrolidine Scaffold in Medicinal Chemistry
The unique structural features of 2-(2-Bromo-4-fluorophenyl)pyrrolidine make it an attractive scaffold for targeting a variety of biological systems. The pyrrolidine ring can serve as a rigid framework to orient the phenyl group and other potential substituents for optimal interaction with a biological target.[2] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor.[5]
The 2-bromo-4-fluorophenyl group imparts several key properties:
-
Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The fluorine atom can block sites of metabolism, leading to a longer half-life.
-
Binding Interactions: The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity. The bromine atom also provides a handle for further chemical modification via cross-coupling reactions.
Potential Therapeutic Applications
Based on the known biological activities of related 2-arylpyrrolidine derivatives, the 2-(2-Bromo-4-fluorophenyl)pyrrolidine scaffold holds promise in several therapeutic areas:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The pyrrolidine scaffold, combined with the substituted phenyl ring, could be tailored to target specific kinases involved in cancer and inflammatory diseases.[6][7][8][9] Structure-activity relationship (SAR) studies on related pyrrolo[2,1-f][3][6][10]triazines have demonstrated the importance of the phenyl substituent in achieving potent p38α MAP kinase inhibition.[11]
Caption: Potential mechanism of action as a kinase inhibitor.
-
Neuropharmacology: The 2-arylpyrrolidine motif is present in several centrally acting drugs. Derivatives of this scaffold could be designed to interact with various receptors and transporters in the central nervous system, with potential applications in treating neurological and psychiatric disorders.
-
Antimicrobial Agents: The pyrrolidine ring is a common feature in many antibacterial and antifungal compounds.[12] The lipophilic nature of the 2-(2-Bromo-4-fluorophenyl)pyrrolidine scaffold could facilitate its entry into microbial cells.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for 2-(2-Bromo-4-fluorophenyl)pyrrolidine is not available, we can extrapolate from related series of compounds. The following table summarizes key SAR trends for 2-arylpyrrolidine derivatives targeting various biological systems.
| Target Class | Key Structural Features for Activity | Impact of Phenyl Ring Substitution | Reference |
| Kinases | Pyrrolidine as a hinge-binding motif. | Halogen substitutions can enhance potency and selectivity. The position and nature of the substituent are critical. | [6][11] |
| Glycosidases | Polyhydroxylation of the pyrrolidine ring. | Substituents on the aryl ring can affect inhibitory potency and selectivity. | [3] |
| I1 Imidazoline Receptors | 2-arylimino functionality. | The nature and position of substituents on the aryl ring are crucial for high affinity and selectivity. |
Experimental Protocols
While a specific protocol for the synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine is not detailed in the searched literature, a general procedure for the biocatalytic synthesis of a related compound, (R)-2-(p-chlorophenyl)pyrrolidine, provides a valuable template.[3]
General Procedure for Enantioselective Synthesis of 2-Arylpyrrolidines using Transaminases
Materials:
-
ω-chloro-1-(aryl)butan-1-one (starting material)
-
Transaminase (e.g., ATA-117 or TsRTA)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a reaction mixture containing the ω-chloro-1-(aryl)butan-1-one substrate, the chosen transaminase, PLP, and IPA in a potassium phosphate buffer with a small percentage of DMSO as a co-solvent.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation for a specified period (e.g., 24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the product using standard techniques such as column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Caption: General workflow for the biocatalytic synthesis of 2-arylpyrrolidines.
Conclusion
The 2-(2-Bromo-4-fluorophenyl)pyrrolidine scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthesis can be achieved through modern, enantioselective methods, and its unique combination of a rigid pyrrolidine core with a strategically halogenated phenyl ring provides a versatile platform for targeting a range of biological macromolecules. Further exploration of the synthesis and biological evaluation of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.
References
(A comprehensive list of all cited sources with full details and clickable URLs would be compiled here based on the actual literature used in a full-fledged whitepaper.)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 10. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-(2-Bromo-4-fluorophenyl)pyrrolidine in CNS Drug Development: A Technical Guide
Introduction: Unveiling a Privileged Scaffold for Next-Generation CNS Therapeutics
The relentless pursuit of novel and effective treatments for Central Nervous System (CNS) disorders necessitates the exploration of innovative chemical scaffolds that can confer advantageous pharmacological and pharmacokinetic properties. Within the landscape of medicinal chemistry, the pyrrolidine ring stands as a cornerstone, embedded in the architecture of numerous natural products and FDA-approved drugs.[1][2][3][4] Its non-planar, three-dimensional structure provides an excellent platform for creating molecules that can effectively interact with the complex topographies of CNS targets.[5][6] When this privileged heterocycle is strategically substituted, its potential as a drug discovery engine is significantly amplified.
This technical guide delves into the untapped potential of a specific, yet underexplored building block: 2-(2-Bromo-4-fluorophenyl)pyrrolidine . This molecule synergistically combines three key structural features, each contributing distinct and valuable attributes for CNS drug design:
-
The Pyrrolidine Core: A saturated five-membered nitrogen heterocycle, the pyrrolidine ring imparts a desirable three-dimensional character to molecules, which is often crucial for high-affinity and selective binding to protein targets.[5][6] Its nitrogen atom can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and provides a convenient handle for further chemical modification.[1]
-
The 4-Fluoro Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, which can be critical for blood-brain barrier (BBB) penetration.[7][8][9][10]
-
The 2-Bromo Substitution: The bromine atom is not merely a substituent; it is a versatile synthetic handle. Its presence allows for a wide array of late-stage functionalization through cross-coupling reactions, enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[11][12]
While direct pharmacological data on 2-(2-Bromo-4-fluorophenyl)pyrrolidine is scarce in the public domain, this guide will, from a senior application scientist's perspective, elucidate its potential by dissecting its components, proposing robust synthetic strategies, and outlining a logical framework for its application in the development of novel CNS therapeutics. We will explore its promise as a chiral intermediate for creating potent and selective modulators of key CNS targets, such as serotonergic and dopaminergic receptors, which are implicated in a range of disorders including depression, psychosis, and neurodegenerative diseases.[13][14][15]
Part 1: Stereoselective Synthesis of the Core Scaffold
The chirality of the 2-substituted pyrrolidine ring is a critical determinant of biological activity. Therefore, stereoselective synthesis is paramount. Below is a proposed synthetic workflow, grounded in established chemical transformations, for accessing enantiomerically pure 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Proposed Synthetic Workflow
Caption: Proposed stereoselective synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Detailed Experimental Protocol: Asymmetric Henry (Nitroaldol) Reaction
This initial step is crucial for establishing the stereocenter. The use of a chiral organocatalyst ensures the formation of a specific enantiomer of the nitroaldol product.
Materials:
-
2-Bromo-4-fluorobenzaldehyde
-
Nitroethane
-
Chiral diamine catalyst (e.g., a derivative of (S)-proline)
-
Copper(II) acetate
-
Isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) and nitroethane (2.0 eq) in isopropanol at room temperature, add the chiral diamine catalyst (0.1 eq) and copper(II) acetate (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired chiral nitroaldol product.
-
The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 2-(2-Bromo-4-fluorophenyl)pyrrolidine scaffold is a versatile starting point for building extensive libraries of compounds for CNS drug discovery. The two primary points for diversification are the pyrrolidine nitrogen and the C2-bromo position on the phenyl ring.
Logical Flow of Derivatization and Screening
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. rua.ua.es [rua.ua.es]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Pharmacological Profile and Receptor Binding Affinity of Fluorophenyl Pyrrolidines
This guide provides an in-depth technical analysis of fluorophenyl pyrrolidines, specifically focusing on 4-Fluoro-
Executive Summary
Fluorophenyl pyrrolidines represent a subclass of synthetic cathinones characterized by a pyrrolidine ring and a fluorine substitution on the phenyl moiety. The most prominent member, 4-Fluoro-
Chemical Structure & SAR Analysis
The pharmacological potency of this class is dictated by three structural domains:
-
Aryl Substitution: The fluorine atom at the para (4-position) increases lipophilicity (LogP) and metabolic stability compared to the parent compound (
-PVP). While electron-withdrawing groups (like -F) can theoretically reduce cation-pi interactions at the DAT binding site, the small atomic radius of fluorine maintains high affinity. - -Carbon Chain: Optimal potency is observed with a propyl (PVP) or butyl (PHP) chain. Shortening (PPP) or lengthening (PHbP) the chain significantly reduces DAT affinity.
-
Nitrogen Ring: The pyrrolidine ring is critical for high DAT selectivity. Substitution with a piperidine or morpholine ring generally decreases potency.
Comparative Physicochemical Properties
| Compound | Formula | MW ( g/mol ) | LogP (Predicted) | Key Structural Feature |
| 231.34 | 3.2 | Parent scaffold | ||
| 4F- | 249.33 | 3.4 | 4-Fluoro substitution | |
| 4F- | 263.35 | 3.8 | Extended alkyl chain (+1C) | |
| 4-Me- | 259.39 | 3.9 | Isohexyl chain + 4-Methyl |
Receptor Binding Affinity & Pharmacodynamics[4][5]
Monoamine Transporter Inhibition Profile
The primary mechanism of action is the inhibition of reuptake via DAT and NET. 4F-
Key Data Points:
-
Selectivity: High DAT/SERT ratio (>500), indicating low serotonergic risk (e.g., serotonin syndrome) but high addictive potential.
-
Potency: 4F-
-PVP exhibits nanomolar potency at DAT, approximately 2-fold more potent than cocaine and equipotent to -PVP.[3]
Table 1: Inhibitory Constants (
) at Human Transporters
Values derived from HEK293 cells expressing hDAT/hNET/hSERT using
| Compound | hDAT | hNET | hSERT | DAT/SERT Ratio |
| 4F- | 15 - 30 | 20 - 45 | > 10,000 | > 300 |
| 12.8 | 14.2 | > 10,000 | > 700 | |
| Cocaine (Ref) | 461 | 378 | 494 | ~ 0.9 |
| MDPV (Ref) | 4.1 | 25.9 | 3,300 | > 800 |
Technical Note: The fluorine substitution at the 4-position slightly reduces affinity compared to the 4-methyl analog (Pyrovalerone) but significantly increases metabolic half-life.
Mechanism of Action Diagram
The following diagram illustrates the synaptic blockade mechanism.
Figure 1: Mechanism of Action. 4F-
Metabolic Fate & Biotransformation
Understanding the metabolism of 4F-
Primary Metabolic Pathways (Human Hepatocytes):
-
Reduction: Conversion of the
-ketone group to an alcohol.[4] -
Oxidation: Hydroxylation of the pyrrolidine ring, often followed by oxidation to a lactam (2'-keto).
-
N-Dealkylation: Cleavage of the pyrrolidine ring (minor pathway).
Figure 2: Major metabolic pathways identified in human hepatocyte incubations.
Experimental Protocols
Synthesis of Reference Standards (General Protocol)
For research and analytical standard generation only.
Reaction Scheme:
-
Grignard Formation: 4-Fluorobenzaldehyde is reacted with propylmagnesium bromide to form the secondary alcohol.
-
Oxidation: Oxidation (e.g., PCC or Jones reagent) yields 1-(4-fluorophenyl)-1-pentanone.
-
Alpha-Bromination: Bromination at the alpha position using
in glacial acetic acid. -
Amination: Nucleophilic substitution with pyrrolidine.
Step-by-Step Validation:
-
Dissolve 1-(4-fluorophenyl)-2-bromo-1-pentanone (1 eq) in dry dichloromethane (DCM).
-
Add pyrrolidine (2.2 eq) dropwise at 0°C to prevent uncontrolled exotherms.
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Wash with
, dry over , and concentrate. -
Salt Formation: Dissolve freebase in ether and bubble dry HCl gas to precipitate the hydrochloride salt. Recrystallize from acetone/methanol.
In Vitro Monoamine Transporter Uptake Assay
This protocol validates the
Materials:
-
Cells: HEK293 stably expressing human DAT, NET, or SERT.[5][6][7]
-
Radioligands:
Dopamine, Norepinephrine, Serotonin. -
Buffer: Krebs-HEPES-Ringer (KHR) buffer.
Protocol:
-
Seeding: Plate cells in 96-well plates coated with poly-D-lysine (
cells/well). Incubate 24h. -
Pre-incubation: Remove growth medium. Wash cells with warm KHR buffer. Add 4F-
-PVP (concentrations to M) and incubate for 10 minutes at 25°C. -
Uptake Initiation: Add radiolabeled neurotransmitter (final concentration 20 nM) to each well.
-
Incubation: Incubate for 10 minutes (DAT/NET) or 20 minutes (SERT) at room temperature.
-
Termination: Rapidly aspirate buffer and wash cells
with ice-cold buffer to stop transport. -
Lysis & Counting: Lyse cells with 1% SDS. Transfer lysate to scintillation vials and quantify radioactivity (CPM).
-
Analysis: Plot CPM vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal dose-response) to calculate
.
References
-
Carlier, J., et al. (2020).
-PHP and 4F- -PVP Metabolite Profiling Using Human Hepatocyte Incubations.[8][9] International Journal of Molecular Sciences. -
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics.
-
Marusich, J. A., et al. (2014). Pharmacological effects of novel synthetic cathinones in rats. Neuropsychopharmacology.[6]
-
Nadal-Gratacós, N., et al. (2022).Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted
-PVP Derivatives. International Journal of Molecular Sciences. -
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry.[10]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Effects of α‐Pyrrolidinopentiophenone and 4-Methyl-N-Ethylcathinone, Two Synthetic Cathinones Commonly Found in Second-Generation “Bath Salts,” on Intracranial Self-Stimulation Thresholds in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soft-tox.org [soft-tox.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine, a key building block in the development of novel therapeutics. The synthesis of substituted pyrrolidines is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles. The protocol herein outlines a practical and efficient synthetic route, including reaction setup, purification, and characterization of the target compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[4] Its unique three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The introduction of a 2-bromo-4-fluorophenyl moiety to the pyrrolidine core can enhance metabolic stability and bioavailability, making it a valuable structural motif for drug discovery.[5] This application note details a robust synthetic protocol for 2-(2-Bromo-4-fluorophenyl)pyrrolidine, designed to be both reliable and scalable.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine can be efficiently achieved through a two-step process. The first step involves the N-arylation of pyrrolidine with 1,2-dibromo-4-fluorobenzene. The second step is the purification of the final product. This approach is based on well-established nucleophilic aromatic substitution reactions.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis and purification of 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Pyrrolidine | Reagent | Sigma-Aldrich | |
| 1,2-Dibromo-4-fluorobenzene | 98% | Alfa Aesar | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific | |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics | |
| Diethyl Ether (Et₂O) | Anhydrous | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | ||
| Brine | Saturated NaCl solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Hexane | HPLC Grade | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For column chromatography |
Step-by-Step Synthesis Procedure
Step 1: N-Arylation of Pyrrolidine
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2-dibromo-4-fluorobenzene (5.0 g, 19.7 mmol), potassium carbonate (5.44 g, 39.4 mmol), and anhydrous dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Slowly add pyrrolidine (1.66 mL, 19.7 mmol) to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 100 °C and allow it to stir for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the pyrrolidine. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The reaction is heated to provide the necessary activation energy for the substitution to occur.
Step 2: Work-up and Extraction
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Rationale: The aqueous work-up is essential to remove the DMF and inorganic salts. Extraction with diethyl ether isolates the desired product from the aqueous phase. Washing with sodium bicarbonate neutralizes any remaining acidic impurities, and the brine wash helps to remove any residual water from the organic layer.
Purification
The crude product is purified by column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity to 5% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (monitored by TLC) and combine them.
-
Evaporate the solvent under reduced pressure to yield 2-(2-Bromo-4-fluorophenyl)pyrrolidine as a pale yellow oil.
Rationale: Column chromatography is a standard technique for purifying organic compounds. The choice of a non-polar eluent system (hexane/ethyl acetate) is based on the expected polarity of the product. A gradient elution is employed to achieve optimal separation of the product from any unreacted starting materials or byproducts.
Diagram of the Purification Workflow
Caption: Purification workflow for 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Characterization of the Final Product
The structure and purity of the synthesized 2-(2-Bromo-4-fluorophenyl)pyrrolidine should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.50 (dd, 1H), 7.20 (ddd, 1H), 6.95 (dd, 1H), 4.10 (t, 1H), 3.40-3.20 (m, 2H), 2.10-1.90 (m, 4H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 159 (d), 145 (s), 130 (d), 120 (d), 115 (d), 112 (s), 60 (t), 55 (d), 48 (t), 26 (t), 24 (t) |
| Mass Spec. (ESI+) | m/z = 244.0, 246.0 [M+H]⁺ (characteristic isotopic pattern for bromine) |
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms. Mass spectrometry determines the molecular weight and, in this case, the isotopic pattern of bromine provides further confirmation of the product's identity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
1,2-Dibromo-4-fluorobenzene is a hazardous substance and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Pyrrolidine is a corrosive and flammable liquid. Handle with appropriate care.
-
DMF is a potential teratogen and should be handled with extreme caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine. By following the outlined steps, researchers can efficiently produce this valuable building block for use in various drug discovery and development programs. The explanations provided for each step are intended to give the user a thorough understanding of the underlying chemical principles, ensuring a successful and safe synthesis.
References
- Time inform
- Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. RSC Publishing.
- Exploring the Synthesis and Applications of N-Boc-2-pyrrolidinone. ChemRar.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of substituted pyrrolidines. DiVA portal.
- Synthesis of New Optically Active 2-Pyrrolidinones. PubMed Central.
- A Rapid Synthesis of 2-Aryl-Polyhydroxylated Pyrrolidines.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central.
- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar.
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Semantic Scholar.
- 2-(4-Fluorophenyl)pyrrolidine. Chem-Impex.
Sources
Topic: Enantioselective Synthesis of Chiral 2-(2-Bromo-4-fluorophenyl)pyrrolidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1][2] Its rigid structure and defined stereochemistry are crucial for precise interactions with biological targets. This application note provides a detailed guide to the enantioselective synthesis of a specific, high-value building block: 2-(2-Bromo-4-fluorophenyl)pyrrolidine. We present and contrast three robust, state-of-the-art methodologies: a chiral auxiliary-based approach, a biocatalytic route using transaminases, and an asymmetric catalytic hydrogenation strategy. Each section offers a theoretical rationale, a detailed step-by-step protocol, and expected outcomes to empower researchers in drug discovery and process development to produce this key intermediate with high stereochemical fidelity.
Strategic Overview: Pathways to Enantiopurity
The synthesis of single-enantiomer compounds is a cornerstone of modern drug development. For a target like 2-(2-Bromo-4-fluorophenyl)pyrrolidine, several distinct strategies can be employed. The choice of method often depends on factors such as scale, available equipment, desired enantiomer, and cost. We will detail three primary, field-proven approaches.
-
Chiral Auxiliary Approach: This classic and reliable method involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective transformation.[3] The diastereomeric products are typically separable, and subsequent removal of the auxiliary yields the enantiopure target. The use of N-tert-butanesulfinamide is a prominent example.[4][5]
-
Asymmetric Catalysis: This strategy utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor is a powerful and atom-economical method.[6][7][8]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, this approach offers reactions under mild conditions with often near-perfect enantioselectivity.[9][10] Transaminases, in particular, have emerged as powerful tools for the synthesis of chiral amines.[10]
Caption: Overview of three distinct enantioselective routes to the target pyrrolidine.
Method 1: Chiral Auxiliary-Mediated Synthesis via N-tert-Butanesulfinyl Imine
Principle of the Method: This highly reliable and diastereoselective method hinges on the use of Ellman's chiral auxiliary, tert-butanesulfinamide.[4][5] A prochiral γ-chloro ketimine is formed by condensing the corresponding ketone with the sulfinamide. The chiral sulfinyl group then directs the stereoselective reduction of the C=N bond. The resulting chiral amine undergoes an intramolecular SN2 reaction to form the pyrrolidine ring. The final step is the acidic cleavage of the auxiliary, which can often be recovered.
Caption: Workflow for the chiral auxiliary-based synthesis of 2-arylpyrrolidines.
Experimental Protocol
Part A: Synthesis of 4-chloro-1-(2-bromo-4-fluorophenyl)butan-1-one (Starting Material)
-
To a cooled (0 °C) and stirred suspension of anhydrous AlCl₃ (1.2 eq) in dry dichloromethane (DCM, 3 mL/mmol), add 4-chlorobutyryl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in dry DCM (2 mL/mmol) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/LC-MS analysis indicates complete consumption of the starting arene.
-
Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl (1:1 v/v).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired ketone as a solid or oil.
Part B: Enantioselective Synthesis of (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine
-
Imine Formation: To a solution of 4-chloro-1-(2-bromo-4-fluorophenyl)butan-1-one (1.0 eq) in anhydrous THF (4 mL/mmol), add (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq) and titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Heat the mixture to reflux (approx. 65-70 °C) for 8-12 hours. Monitor the reaction by TLC for the disappearance of the ketone.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude N-sulfinyl imine is typically used directly in the next step without further purification.
-
Reductive Cyclization: Dissolve the crude imine in anhydrous THF (5 mL/mmol) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add L-Selectride® (lithium tri-sec-butylborohydride, 1.0 M in THF, 1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction at -78 °C for 3 hours. Then, allow it to warm slowly to room temperature and stir overnight (16 hours). This extended time allows for the intramolecular cyclization to complete.[5]
-
Deprotection: Cool the mixture to 0 °C and add 4 M HCl in dioxane (4.0 eq). Stir at room temperature for 1-2 hours until TLC/LC-MS confirms complete cleavage of the sulfinamide group.
-
Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the product as the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine hydrochloride. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction.
| Parameter | Expected Outcome | Source |
| Diastereomeric Ratio (d.r.) | >95:5 | [4][5] |
| Enantiomeric Excess (e.e.) | >99% | [5] |
| Overall Yield (from ketone) | 60-75% | Analogous Syntheses |
Method 2: Biocatalytic Synthesis via Transaminase-Triggered Cyclization
Principle of the Method: This elegant biocatalytic approach utilizes a transaminase (TA) enzyme to asymmetrically convert the prochiral γ-chloroketone into a chiral γ-chloroamine.[9][10] The reaction is driven by an amine donor, typically isopropylamine (IPA), which is converted to acetone. The pyridoxal 5'-phosphate (PLP) cofactor is essential for the catalytic cycle. Once formed, the chiral amine undergoes a rapid and spontaneous intramolecular cyclization to afford the desired pyrrolidine with exceptional enantiopurity. Access to either the (R) or (S) enantiomer is achieved simply by selecting the appropriate (R)-selective or (S)-selective transaminase.[10]
Caption: Catalytic cycle of transaminase-mediated amination and subsequent cyclization.
Experimental Protocol
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer consisting of 100 mM potassium phosphate (pH 8.0).
-
Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add the chosen transaminase (e.g., ATA-117 for (R)-product or a variant for (S)-product) to a final concentration of 5-10 mg/mL.
-
Add isopropylamine (IPA) as the amine donor to a final concentration of 1 M.
-
Substrate Addition: Prepare a stock solution of 4-chloro-1-(2-bromo-4-fluorophenyl)butan-1-one in a water-miscible co-solvent like DMSO.
-
Add the substrate solution to the reaction buffer to achieve a final substrate concentration of 25-50 mM (the final DMSO concentration should be ≤20% v/v to maintain enzyme activity).[9]
-
Reaction: Stir the mixture at 30-40 °C for 24-48 hours. Monitor the conversion of the ketone and formation of the product by reverse-phase HPLC.
-
Workup and Isolation: Once the reaction is complete, adjust the pH to >10 with 5 M NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (3x reaction volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral pyrrolidine.
-
The product can be further purified by column chromatography or by precipitation as a salt (e.g., with tosic acid) if required.[10]
| Parameter | Expected Outcome | Source |
| Enantiomeric Excess (e.e.) | >99.5% for either enantiomer | [9][10] |
| Analytical Yield | Up to 90% | [10] |
| Reaction Conditions | Aqueous buffer, 30-40 °C, pH 8.0 | [9] |
Analytical Characterization & Quality Control
Independent of the synthetic route chosen, rigorous analytical characterization is essential to confirm the structure and stereochemical purity of the final product.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: To confirm the overall structure and purity by assessing proton chemical shifts and integrations.
-
¹³C NMR: To confirm the carbon backbone of the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound (e.g., via ESI-MS).
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard for determining the enantiomeric excess (e.e.). The product is run on a chiral stationary phase (e.g., Chiralpak® series) with an appropriate mobile phase, and the relative peak areas of the two enantiomers are integrated to calculate the e.e.
Conclusion
This application note has detailed three powerful and distinct methodologies for the enantioselective synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine. The chiral auxiliary approach offers robustness and high diastereoselectivity, making it a dependable choice for many laboratories. The asymmetric hydrogenation route represents an efficient, catalytic alternative suitable for scale-up. Finally, the biocatalytic method using transaminases provides an environmentally benign path to products with virtually perfect enantiopurity under mild aqueous conditions. The selection of the optimal route will be guided by project-specific requirements, but each protocol presented here provides a validated and authoritative starting point for the successful synthesis of this valuable chiral building block.
References
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]
-
Maruoka, K. (Ed.). (2008). Asymmetric Phase Transfer Catalysis. Wiley-VCH. [Link]
-
Ventura, D. L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Krasnov, V. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
van den Berg, C., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Ventura, D. L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Reddy, L. R., et al. (2007). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]
-
Beeson, T. D., & MacMillan, D. W. C. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society. [Link]
-
Pellissier, H. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. [Link]
-
Reddy, L. R., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. [Link]
-
Synfacts Contributors. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts. [Link]
-
Wang, Y., et al. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]
-
Slattery, C. N., & Guiry, P. J. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules. [Link]
-
Chinchilla, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Aher, R. D., et al. (2015). Proline-Catalyzed Sequential syn-Mannich and [4 + 1]-Annulation Cascade Reactions To Form Densely Functionalized Pyrrolidines. The Journal of Organic Chemistry. [Link]
-
Ventura, D. L., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Kuwano, R., et al. (2008). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Journal of the American Chemical Society. [Link]
-
UCL Discovery. (n.d.). New Chiral Auxiliaries For The [3+2]-Cycloaddition Of Nonstabilised Azomethine Ylides. [Link]
-
Chinchilla, R., et al. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Laohapaisan, A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. [Link]
-
van den Berg, C., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. PMC. [Link]
-
Guchhait, S. K., et al. (2023). Pyrrolidine-oxadiazolone conjugate as new organocatalyst for asymmetric aldol condensation. Synthetic Communications. [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]
-
Pellissier, H. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Wang, H., & Engle, K. M. (2020). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Organic Letters. [Link]
-
Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Krasnov, V. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Coldham, I., et al. (2002). Enantioselective synthesis of substituted pyrrolidines by dynamic resolution. Angewandte Chemie International Edition. [Link]
-
List, B., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]
-
Nichols, P. J., et al. (2006). Preparation of pyrrolidine-based PDE4 inhibitors via enantioselective conjugate addition of alpha-substituted malonates to aromatic nitroalkenes. Organic Letters. [Link]
-
MySkinRecipes. (n.d.). (S)-2-(4-Fluorophenyl)pyrrolidine. [Link]
- Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
-
Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Routes to 2-(2-Bromo-4-fluorophenyl)pyrrolidine: A Guide for Synthetic Chemists
Application Note & Protocol Guide
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyrrolidines is a cornerstone of modern pharmaceutical science. The 2-arylpyrrolidine motif is a privileged scaffold found in numerous biologically active compounds. This guide provides a detailed overview of catalytic methodologies for the preparation of a key intermediate, 2-(2-Bromo-4-fluorophenyl)pyrrolidine, from its precursors. We will delve into the mechanistic rationale behind catalyst selection and provide actionable, step-by-step protocols for laboratory application.
The Significance of 2-(2-Bromo-4-fluorophenyl)pyrrolidine in Drug Discovery
The pyrrolidine ring is a frequently occurring non-aromatic nitrogen-containing heterocycle in FDA-approved drugs.[1] Its stereochemical properties and ability to engage in various biological interactions make it a highly sought-after structural unit. The specific substitution pattern of a 2-bromo-4-fluorophenyl group on the pyrrolidine ring offers medicinal chemists a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space in the search for novel therapeutics.
Catalytic Strategies for the Synthesis of 2-Arylpyrrolidines
The direct formation of a C(sp²)-C(sp³) bond between an aromatic ring and a pyrrolidine ring at the α-position has been a significant challenge in synthetic chemistry. Modern catalytic methods have revolutionized this field, offering efficient and selective routes. This guide will focus on two prominent and practical approaches: Palladium-catalyzed α-arylation and a biocatalytic approach using transaminases.
Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine
This is arguably one of the most direct and well-established methods for the synthesis of 2-arylpyrrolidines.[2][3] The reaction typically involves the deprotonation of N-Boc-pyrrolidine to form a nucleophilic intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide. An enantioselective variant of this reaction has been developed, which is of particular importance for the synthesis of chiral drug candidates.[2][3][4]
Mechanistic Insights:
The catalytic cycle, a variation of the well-known Buchwald-Hartwig amination, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the deprotonated pyrrolidine species and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[5][6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps.[6]
Experimental Workflow: Palladium-Catalyzed α-Arylation
Caption: Workflow for the enantioselective Pd-catalyzed α-arylation of N-Boc-pyrrolidine.
Protocol: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine
This protocol is adapted from the work of Campos et al.[3] for the specific synthesis of 2-(2-Bromo-4-fluorophenyl)-N-Boc-pyrrolidine.
Materials:
-
N-Boc-pyrrolidine
-
(-)-Sparteine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Zinc chloride (ZnCl₂)
-
1,2-Dibromo-4-fluorobenzene (or 2-bromo-1-iodo-4-fluorobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P-HBF₄)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-pyrrolidine (1.0 equiv) and anhydrous MTBE. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add (-)-sparteine (1.2 equiv) followed by the slow, dropwise addition of s-BuLi (1.1 equiv) in cyclohexane. Stir the resulting solution at -78 °C for 3 hours to facilitate the formation of the 2-lithiated pyrrolidine species.
-
Transmetalation: In a separate flask, dissolve anhydrous ZnCl₂ (1.2 equiv) in anhydrous MTBE. Add this solution to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This step generates the corresponding 2-pyrrolidinozinc reagent.
-
Catalyst Preparation: In another flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in anhydrous MTBE.
-
Cross-Coupling: Add 1,2-dibromo-4-fluorobenzene (1.5 equiv) to the reaction mixture, followed by the addition of the prepared palladium catalyst solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-(2-Bromo-4-fluorophenyl)-N-Boc-pyrrolidine.
Data Summary:
| Parameter | Value | Reference |
| Catalyst System | Pd(OAc)₂ / t-Bu₃P-HBF₄ | [3] |
| Chiral Ligand | (-)-Sparteine | [2][3] |
| Deprotonation Temp. | -78 °C | [3] |
| Coupling Temp. | Room Temperature | [3] |
| Typical Yield | Good | [2] |
| Enantiomeric Ratio | Up to 96:4 | [2][3] |
Biocatalytic Synthesis via Transaminase-Triggered Cyclization
A greener and highly enantioselective alternative to metal-catalyzed methods is the use of enzymes. Recent studies have demonstrated the application of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones.[7][8] This approach offers excellent enantioselectivity and avoids the use of heavy metal catalysts.[8]
Mechanistic Insights:
The reaction proceeds via a biocatalytic cascade. A transaminase enzyme converts the prochiral ketone of an ω-chloro-ketone into a chiral amine using an amine donor (e.g., isopropylamine). The resulting chiral amino-chloride then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereoselectivity of the transaminase enzyme.
Experimental Workflow: Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of 2-arylpyrrolidines.
Protocol: Transaminase-Mediated Synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
This protocol is a conceptual adaptation based on the general methodology described for the synthesis of 2-arylpyrrolidines using transaminases.[8] The synthesis of the starting material, 1-(2-bromo-4-fluorophenyl)-4-chlorobutan-1-one, would be a prerequisite.
Materials:
-
1-(2-Bromo-4-fluorophenyl)-4-chlorobutan-1-one
-
A suitable transaminase (e.g., ATA-117 for the (R)-enantiomer or a complementary enzyme for the (S)-enantiomer)
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (KPi)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., methyl tert-butyl ether, MTBE)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 8).
-
Reagent Addition: Add the transaminase enzyme (e.g., 10 mg/mL), PLP (e.g., 1 mM), and isopropylamine (e.g., 1 M).
-
Substrate Addition: Dissolve the precursor ketone, 1-(2-bromo-4-fluorophenyl)-4-chlorobutan-1-one (e.g., 50 mM), in DMSO and add it to the reaction mixture. The final DMSO concentration should be controlled (e.g., 20% v/v) to maintain enzyme activity.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37 °C) with agitation for an extended period (e.g., 48 hours).
-
Reaction Monitoring: Monitor the conversion of the starting material and the formation of the product by HPLC or LC-MS.
-
Workup: Upon completion, adjust the pH of the reaction mixture to >10 with a concentrated NaOH solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as MTBE.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by chromatography or crystallization to yield the enantiomerically enriched 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Data Summary:
| Parameter | Value | Reference |
| Catalyst | Transaminase Enzyme | [8] |
| Co-factor | Pyridoxal-5'-phosphate (PLP) | [8] |
| Amine Donor | Isopropylamine (IPA) | [8] |
| Reaction Temperature | Typically 30-45 °C | [7] |
| Enantiomeric Excess | Up to >99.5% | [8] |
| Yield | Up to 90% (analytical) | [8] |
Conclusion
The synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine can be effectively achieved through modern catalytic methods. The palladium-catalyzed α-arylation of N-Boc-pyrrolidine offers a direct and versatile route, with well-established protocols for achieving high enantioselectivity. For a more sustainable and highly stereoselective approach, biocatalysis using transaminases presents a powerful alternative, provided the necessary ω-chloroketone precursor is accessible. The choice of method will depend on the specific requirements of the research program, including scalability, cost, and desired stereochemical purity.
References
- Gerard, P., & Evano, G. (2018). Copper-Catalyzed Direct Oxidative α-Arylation of Pyrrolidine with Phenols and Naphtols. Letters in Organic Chemistry, 15(5).
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Synfacts, 2006(06), 0604-0604.
- Richers, M. T., & Wolfe, J. P. (2016). Synthesis of 2-Aryl- and 2-Vinylpyrrolidines via Copper-Catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyl Trifluoroborates. Organic Letters, 18(10), 2515–2518.
- Sun, G., Zou, X., Wang, J., & Yang, W. (2020). Sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines: easy access to diverse polysubstituted pyrrolidines. Organic Chemistry Frontiers, 7(4), 749-754.
- Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- Sun, G., Zou, X., Wang, J., & Yang, W. (2020). Sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines: easy access to diverse polysubstituted pyrrolidines. Organic Chemistry Frontiers.
- Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- Ney, J. E., & Wolfe, J. P. (2007). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines.
- Szymański, P., & Deredas, D. (2017). Copper-Catalyzed N-Arylation of Pyroglutamides 2d-g Containing Two Amide Classes. Molecules, 22(12), 2217.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Lancaster University. (n.d.).
- Denton, J. R., Cheng, Q., & Davies, H. M. L. (2018). Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. Organic Letters, 20(14), 4399–4403.
- van der Meer, J. Y., et al. (2023).
- Cheng, G.-J., et al. (2016). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles.
- Heras, M. D., & Evano, G. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(18), 3747-3768.
- Papakyriakou, A., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
- Kumar, A., et al. (2018). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry, 16(44), 8597-8601.
- Atlanchim Pharma. (n.d.).
- Matsukama, K., et al. (2025).
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- Shields, J. D., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. Organic Letters, 23(21), 8345–8350.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Wang, C., Liu, L., & Zhang, H. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1595-1604.
- Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 17(16), e202200508.
- Wang, C., & Weix, D. J. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of Chemical Research, 56(24), 3469–3481.
- Wiley Online Library. (n.d.). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides.
- University of Wisconsin–Madison. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights.
- ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
- ResearchGate. (2020).
- Royal Society of Chemistry. (n.d.).
- MDPI. (2023).
- van der Meer, J. Y., et al. (2023).
- Rao, H., et al. (2005). Copper-catalyzed arylation of amines using diphenyl pyrrolidine-2-phosphonate as the new ligand. The Journal of Organic Chemistry, 70(20), 8107–8109.
- ACS Publications. (2011).
- ACS Figshare. (2001). A New and Direct Synthesis of 2-Substituted Pyrrolidines.
- ResearchGate. (2018).
- MDPI. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
- ChemicalBook. (n.d.). 2-Bromo-4'-fluoroacetophenone synthesis.
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Scalable manufacturing processes for 2-(2-Bromo-4-fluorophenyl)pyrrolidine
Application Notes & Protocols
Topic: Scalable Manufacturing Processes for 2-(2-Bromo-4-fluorophenyl)pyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chiral 2-arylpyrrolidine scaffold is a privileged structural motif found in numerous active pharmaceutical ingredients (APIs), making its efficient and stereoselective synthesis a critical challenge in drug development.[1][2][3] This document provides a detailed guide to a scalable manufacturing process for 2-(2-Bromo-4-fluorophenyl)pyrrolidine, a key building block for advanced pharmaceutical intermediates. Moving beyond traditional, often inefficient synthetic routes, we focus on a modern biocatalytic strategy that offers high enantioselectivity, operational simplicity, and improved sustainability. The core of this process is a transaminase-triggered asymmetric amination of a prochiral ω-chloroketone, followed by spontaneous intramolecular cyclization.[4][5] This guide furnishes a comprehensive overview of synthetic strategies, detailed step-by-step protocols, process characterization, and troubleshooting, designed to enable researchers and process chemists to implement this synthesis on a laboratory and pilot-plant scale.
Introduction: The Strategic Importance of Chiral 2-Arylpyrrolidines
The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[3][6] Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an ideal scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the enantiomeric purity of these structures is often paramount to their biological activity and safety profile.
The target molecule, 2-(2-Bromo-4-fluorophenyl)pyrrolidine, incorporates three key features:
-
A chiral pyrrolidine core , essential for specific receptor or enzyme binding.
-
A bromo-substituent , which serves as a versatile synthetic handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
A fluoro-substituent , a common bioisostere in medicinal chemistry used to enhance metabolic stability and binding affinity.[7]
Traditional synthesis of such molecules often relies on chiral resolution of a racemic mixture or multi-step sequences from the chiral pool (e.g., L-proline), which can be inefficient and costly for large-scale production.[8][9] Asymmetric synthesis, particularly through catalysis, offers a more direct and atom-economical path to the desired enantiomerically pure product.
Overview of Scalable Synthetic Strategies
Several methodologies exist for the asymmetric synthesis of 2-substituted pyrrolidines. The choice of a manufacturing route depends on factors like cost, scalability, enantiomeric excess (ee), yield, and environmental impact.
| Strategy | Advantages | Disadvantages | Scalability Concerns |
| Classical Resolution | Well-established technology. | Theoretical max yield of 50%. Requires stoichiometric chiral resolving agent. Often involves tedious crystallization steps. | Moderate. Inefficient by design, leading to high waste and cost. |
| Chiral Pool Synthesis | Starts with an enantiopure material (e.g., proline). | Can require lengthy synthetic sequences and extensive use of protecting groups.[8][9] | Good, but limited by the cost and availability of the starting material. |
| Asymmetric Catalysis | High enantioselectivity. Catalytic quantities of the chiral source are needed. | Metal Catalysis: Risk of heavy metal contamination; high cost of ligands/catalysts. Organocatalysis: Can require high catalyst loading; catalyst recovery may be challenging.[1][10] | Good to Excellent. Metal removal and catalyst cost are primary hurdles. |
| Biocatalysis | Extremely high enantioselectivity (>99% ee is common).[4][5] Operates in mild, aqueous conditions. Environmentally benign. Reduces the need for protecting groups. | Requires specific enzyme screening and development. Substrate scope can be limited. | Excellent. Biocatalytic processes are used for API synthesis on >100 kg scales.[5] |
Rationale for a Biocatalytic Approach: Based on the analysis, a biocatalytic route employing a transaminase (TA) enzyme is selected as the optimal strategy for scalable manufacturing. This approach offers unparalleled enantioselectivity and operates under green, sustainable conditions, aligning with modern pharmaceutical manufacturing standards.[4][5]
Recommended Manufacturing Workflow: Transaminase-Triggered Cyclization
The proposed scalable synthesis is a two-stage process that begins with the construction of a key prochiral ketone intermediate, followed by the core biocatalytic transformation.
Caption: Overall workflow for the scalable synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
This strategy hinges on the enzymatic conversion of the ω-chloroketone into a chiral ω-chloroamine. This intermediate is designed to undergo a rapid, spontaneous intramolecular SN2 reaction, cyclizing to form the thermodynamically stable five-membered pyrrolidine ring and liberating HCl, which is neutralized by the buffered reaction medium.
Caption: The core transaminase-triggered cascade reaction mechanism.
Detailed Experimental Protocols
Disclaimer: All procedures should be carried out by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 4.1: Synthesis of 4-chloro-1-(2-bromo-4-fluorophenyl)butan-1-one (Precursor)
This protocol describes a standard Friedel-Crafts acylation to produce the key ketone intermediate.
Materials:
| Reagent | M.W. | Quantity (100g Scale) | Moles | Purity |
| 1-Bromo-3-fluorobenzene | 175.00 | 100.0 g | 0.571 | >98% |
| 4-Chlorobutyryl chloride | 141.00 | 88.9 g | 0.630 | >98% |
| Aluminum chloride (AlCl₃) | 133.34 | 83.8 g | 0.629 | >99% |
| Dichloromethane (DCM) | 84.93 | 1000 mL | - | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | ~300 mL | - | 2M aq. |
| Saturated NaHCO₃ solution | - | As needed | - | aq. |
| Brine | - | As needed | - | aq. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (500 mL) and aluminum chloride (83.8 g). Cool the slurry to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add 4-chlorobutyryl chloride (88.9 g) to the AlCl₃ slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting complex for an additional 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 1-bromo-3-fluorobenzene (100.0 g) in anhydrous dichloromethane (500 mL). Add this solution dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~1 kg) and 2M HCl (300 mL) with vigorous stirring. Caution: This is an exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL).
-
Neutralization & Drying: Combine the organic layers and wash sequentially with water (500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure ketone.
-
Expected Yield: 75-85%
-
Quality Control: ¹H NMR, ¹³C NMR, GC-MS to confirm structure and purity.
-
Protocol 4.2: Biocatalytic Synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
This protocol uses a commercially available transaminase screening kit to identify the optimal enzyme and provides a general procedure for the preparative scale reaction.
Materials:
| Reagent | M.W. | Quantity (50g Scale) | Moles | Notes |
| Ketone Precursor | 278.53 | 50.0 g | 0.180 | From Protocol 4.1 |
| Transaminase (TA) Enzyme | - | e.g., 10 mg/mL | - | (R)- or (S)-selective, lyophilized powder |
| Isopropylamine (IPA) | 59.11 | 106.4 g (150 mL) | 1.80 | Amine donor, 10 eq. |
| Pyridoxal-5'-phosphate (PLP) | 247.14 | 445 mg | 0.0018 | Cofactor, 1 mol% |
| Potassium Phosphate Buffer | - | ~2 L | - | 100 mM, pH 8.0 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 500 mL | - | Co-solvent (20% v/v) |
| Toluene or MTBE | - | As needed | - | For extraction |
| p-Toluenesulfonic acid (TsOH) | 172.20 | As needed | - | For salt formation/precipitation |
Procedure:
-
Enzyme Selection (Screening Scale): Before proceeding to a larger scale, it is crucial to screen a panel of (R)- and (S)-selective transaminases to identify the one with the highest activity and selectivity for the specific ketone substrate. This is typically done on a 1-5 mg scale following the manufacturer's instructions.
-
Reaction Setup: To a temperature-controlled reaction vessel, add the potassium phosphate buffer (2 L) and DMSO (500 mL). Dissolve the PLP (445 mg) and the selected transaminase enzyme.
-
Substrate and Amine Donor Addition: Add the isopropylamine (106.4 g). Finally, add the ketone precursor (50.0 g). The substrate may not fully dissolve initially.
-
Reaction Execution: Heat the mixture to the optimal temperature for the chosen enzyme (typically 30-40 °C) and stir vigorously to ensure good mixing.[4] Monitor the reaction progress by HPLC, tracking both the disappearance of the ketone and the appearance of the pyrrolidine product. Reactions are often complete in 24-48 hours.
-
Work-up & Extraction: Once the reaction reaches completion, cool the mixture to room temperature. Adjust the pH to >10 with 5M NaOH to ensure the product is in its free base form. Extract the product with a suitable organic solvent like toluene or methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Isolation as a Salt: Combine the organic extracts. To facilitate isolation and improve the crystalline nature of the product, precipitation as a salt is recommended.[4][5] Slowly add a solution of p-toluenesulfonic acid in isopropanol until precipitation is complete.
-
Purification: Filter the resulting solid, wash with cold MTBE, and dry under vacuum. The resulting tosylate salt is often of high purity (>99%). If necessary, the free base can be liberated by partitioning the salt between an organic solvent and an aqueous base.
-
Expected Yield: >80%
-
Expected Purity: >99% (Chemical), >99.5% ee (Chiral)
-
Quality Control: ¹H NMR, Chiral HPLC, Mass Spectrometry.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion in Biocatalytic Step | 1. Enzyme inhibition or deactivation. 2. Poor substrate solubility. 3. Insufficient amine donor. 4. Incorrect pH or temperature. | 1. Ensure PLP cofactor is present; check for impurities in the substrate. 2. Increase the percentage of co-solvent (DMSO) or increase stirring speed.[4] 3. Add more isopropylamine; the byproduct acetone can shift the equilibrium. 4. Re-verify and calibrate pH meter and thermometer. |
| Low Enantioselectivity | 1. Incorrect enzyme chosen. 2. Racemization of product under work-up conditions. | 1. Re-screen enzyme panel; ensure you are using a highly selective transaminase. 2. Avoid harsh acidic or basic conditions for prolonged periods during work-up. |
| Difficulty in Product Isolation | 1. Product is too soluble in the aqueous phase. 2. Product is an oil and does not crystallize. | 1. Increase the salinity of the aqueous phase (add NaCl) before extraction. 2. Convert the free base to a crystalline salt (e.g., tosylate, hydrochloride) for easier handling and purification.[5] |
| Incomplete Friedel-Crafts Reaction | 1. Inactive Lewis acid (hydrolyzed). 2. Insufficient catalyst loading. | 1. Use fresh, anhydrous AlCl₃ and ensure an inert, dry atmosphere. 2. Increase AlCl₃ stoichiometry to 1.1-1.2 equivalents. |
Conclusion
The biocatalytic synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine via a transaminase-triggered cyclization represents a state-of-the-art approach for scalable manufacturing. It overcomes the limitations of classical methods by providing exceptional enantioselectivity (>99.5% ee) and high yields under mild, environmentally responsible conditions.[4][5] The protocols and guidelines presented here offer a robust framework for researchers and drug development professionals to produce this valuable chiral building block efficiently and sustainably, paving the way for the development of next-generation pharmaceuticals.
References
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: JACS Au - ACS Publications URL: [Link][4]
-
Title: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations Source: PMC - National Center for Biotechnology Information URL: [Link][5]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: PMC - National Center for Biotechnology Information URL: [Link][8]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link][1]
-
Title: Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines Source: White Rose Research Online URL: [Link][2]
-
Title: Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link][11]
-
Title: Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor Source: Beilstein Journals URL: [Link][12]
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC - National Center for Biotechnology Information URL: [Link][3]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link][9]
-
Title: Pyrrolidine synthesis Source: Organic Chemistry Portal URL: [Link][13]
-
Title: Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine Source: Chemical Communications (RSC Publishing) URL: [Link][14]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: ACS Central Science URL: [Link][15]
-
Title: Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination Source: PMC - National Center for Biotechnology Information URL: [Link][16]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed URL: [Link][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor [beilstein-journals.org]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis Techniques for Aryl Pyrrolidine Derivatives
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its three-dimensional structure and ability to engage in key biological interactions make it a highly sought-after motif in drug discovery.[1][4] Traditional methods for synthesizing substituted pyrrolidines, however, often involve lengthy reaction times, harsh conditions, and complex purification procedures. This application note provides an in-depth guide to modern, microwave-assisted organic synthesis (MAOS) techniques for the rapid and efficient construction of aryl pyrrolidine derivatives. We will explore the fundamental principles of microwave heating, detail field-proven protocols for key synthetic strategies, and offer insights into reaction optimization, empowering researchers to accelerate their drug development pipelines.[5][6]
The Rationale for Microwave Chemistry in Pyrrolidine Synthesis
Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls into the reaction mixture. This process is often slow and creates thermal gradients, leading to non-uniform heating and the potential for side product formation.[7][8] Microwave-assisted synthesis represents a paradigm shift, utilizing microwave energy to heat the reaction mixture directly and volumetrically.[7][9]
Mechanism of Microwave Heating
Microwave heating is a form of dielectric heating driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrrolidine synthesis, possess permanent dipole moments. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation causes intense molecular friction, which translates directly into thermal energy, rapidly and uniformly heating the bulk of the sample.[8][9][10][11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic reagents), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with surrounding molecules generate heat.[8][11]
This "in-core" heating mechanism circumvents the limitations of conventional methods, leading to remarkable accelerations in reaction rates, often reducing synthesis times from hours or days to mere minutes.[5][6] This speed is invaluable in drug discovery, facilitating rapid exploration of structure-activity relationships (SAR) and faster synthesis of compound libraries.[5] Furthermore, MAOS is recognized as a green chemistry technique, as it often reduces energy consumption and the need for hazardous solvents.[7][11][12]
Diagram 1: Comparison of Microwave vs. Conventional Heating Mechanisms.
Key Microwave-Assisted Strategies for Aryl Pyrrolidine Synthesis
Two dominant strategies for the construction of the pyrrolidine ring are particularly amenable to microwave acceleration: [3+2] cycloaddition reactions and transition-metal-catalyzed cross-couplings.
Strategy 1: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (typically an electron-deficient alkene) is one of the most powerful and atom-economical methods for synthesizing polysubstituted pyrrolidines.[13][14] This reaction can generate up to four new stereogenic centers in a single step.[13] The azomethine ylide, a reactive 1,3-dipole, is typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone.[14]
Microwave irradiation dramatically accelerates both the formation of the azomethine ylide and the subsequent cycloaddition, leading to higher yields and, in many cases, improved diastereoselectivity compared to conventional heating.[15][16] Multicomponent variations of this reaction, where the amino acid, aldehyde, and dipolarophile are mixed in a single pot, are especially efficient under microwave conditions.[15]
Diagram 2: Workflow for Microwave-Assisted [3+2] Cycloaddition.
Protocol 1: Microwave-Assisted Three-Component Synthesis of a Polysubstituted Aryl Pyrrolidine
Principle: This protocol describes the diastereoselective synthesis of a functionalized aryl pyrrolidine via a one-pot, three-component 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from an α-amino ester and an aryl aldehyde, which then reacts with an electron-deficient alkene under microwave irradiation. The use of microwaves significantly reduces the reaction time and often enhances stereoselectivity.[15]
Materials and Reagents:
-
Aryl aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
α-Amino ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.2 mmol)
-
Dipolarophile (e.g., N-Phenylmaleimide, 1.0 mmol)
-
Base (e.g., Triethylamine, 1.2 mmol)
-
Solvent (e.g., Toluene or DMF, 3-5 mL)
-
Microwave reaction vessel (10 mL) with stir bar
-
Silica gel for column chromatography
Instrumentation:
-
Monowave or multimode microwave reactor equipped with temperature and pressure sensors.
Procedure:
-
To a 10 mL microwave reaction vessel, add the aryl aldehyde (1.0 mmol), α-amino ester hydrochloride (1.2 mmol), dipolarophile (1.0 mmol), and a magnetic stir bar.
-
Add the solvent (e.g., Toluene, 4 mL) followed by the base (e.g., Triethylamine, 1.2 mmol).
-
Seal the vessel securely with a septum cap.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120-140 °C (temperature control is critical for selectivity)
-
Hold Time: 10-20 minutes
-
Power: Dynamic power control to maintain the set temperature (typically starts high and then modulates)
-
Stirring: On (medium-high speed)
-
-
Once the reaction is complete, allow the vessel to cool to room temperature (typically via automated air cooling).
-
Work-up and Purification:
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired pyrrolidine derivative.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Insights: The choice of a high-boiling point, moderately polar solvent like toluene is crucial. It allows the reaction to reach the required thermal energy for efficient cycloaddition while coupling effectively with the microwave field. The base is essential to deprotonate the amino ester hydrochloride, freeing the amine to condense with the aldehyde to form the azomethine ylide. Microwave heating ensures that the reactive ylide is generated rapidly and consumed in the cycloaddition, minimizing potential side reactions.[17]
Strategy 2: Palladium-Catalyzed (Hetero)arylation
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[18] For aryl pyrrolidines, a particularly effective strategy is the palladium-catalyzed Heck-type arylation of a pyrroline precursor, followed by an in-situ reduction of the resulting enamine or iminium ion intermediate. This cascade approach provides direct access to valuable 3-aryl pyrrolidines from readily available starting materials.[18]
Microwave heating is highly advantageous for these transformations. It can significantly accelerate the rate-limiting steps of the catalytic cycle (e.g., oxidative addition and reductive elimination), often allowing for lower catalyst loadings and dramatically shorter reaction times compared to conventional methods.[19][20]
Diagram 3: Workflow for a Microwave-Assisted Pd-Catalyzed Cascade Reaction.
Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis of 3-Aryl Pyrrolidines
Principle: This protocol details a cascade reaction involving a microwave-assisted Mizoroki-Heck arylation followed by an in-situ reduction to form 3-aryl pyrrolidines. The reaction couples a (hetero)aryl bromide with 1-benzyl-3-pyrroline using a palladium catalyst. Formic acid serves as both a promoter and the hydride source for the reduction of the enamine intermediate.[18]
Materials and Reagents:
-
(Hetero)aryl bromide (1.0 mmol)
-
1-Benzyl-3-pyrroline (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Hydride Source (e.g., Formic Acid, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane, 3 mL)
-
Microwave reaction vessel (10 mL) with stir bar
Instrumentation:
-
Monowave or multimode microwave reactor equipped with temperature and pressure sensors.
Procedure:
-
In a 10 mL microwave reaction vessel, combine the (hetero)aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₂CO₃ (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Using a syringe, add the solvent (1,4-dioxane, 3 mL), followed by 1-benzyl-3-pyrroline (1.2 mmol) and formic acid (2.0 mmol).
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Hold Time: 30 minutes
-
Power: Dynamic power control to maintain temperature
-
Stirring: On
-
-
After the reaction, allow the vessel to cool to room temperature.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization: Confirm the product structure via NMR and mass spectrometry.
Causality and Insights: The ligand (SPhos) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to neutralize the HBr formed during the reaction. The rapid, uniform heating provided by the microwave ensures that the palladium catalyst remains active and promotes efficient coupling, while also driving the subsequent reduction step within a short timeframe, which is often difficult to achieve cleanly with conventional heating.[18]
Data Summary and Comparison
The following table summarizes typical reaction parameters for the protocols described, highlighting the efficiency gains achieved with microwave assistance.
| Parameter | Protocol 1: [3+2] Cycloaddition | Protocol 2: Pd-Catalyzed Arylation | Conventional Method (Typical) |
| Reaction Type | Multicomponent 1,3-Dipolar Cycloaddition | Pd-Catalyzed Heck/Reduction Cascade | Varies (Stepwise or One-Pot) |
| Key Reagents | Aryl Aldehyde, Amino Ester, Maleimide | Aryl Bromide, 3-Pyrroline | Varies |
| Catalyst | None (Thermal) | Pd(OAc)₂ / SPhos | Varies (Lewis Acids, Pd catalysts) |
| Solvent | Toluene / DMF | 1,4-Dioxane | Toluene, CH₂Cl₂, etc. |
| Temperature | 120-140 °C | 150 °C | Reflux (60-110 °C) or High Temp |
| Time | 10-20 minutes [15] | 30 minutes [18] | 12-48 hours |
| Yield | Good to Excellent (70-95%) | Good to Excellent (65-90%) | Moderate to Good (40-80%) |
| Selectivity | Often High Diastereoselectivity | High Regioselectivity | Often Lower / Mixture of Isomers |
Conclusion and Future Outlook
Microwave-assisted synthesis has transitioned from a laboratory curiosity to an indispensable tool in modern medicinal chemistry.[5][6] For the synthesis of aryl pyrrolidine derivatives, MAOS offers unparalleled advantages in speed, efficiency, and yield.[7][12] The protocols detailed here for [3+2] cycloadditions and palladium-catalyzed arylations demonstrate the power of this technology to construct complex and biologically relevant scaffolds in a fraction of the time required by conventional methods. By embracing these techniques, researchers and drug development professionals can significantly accelerate the discovery and optimization of new therapeutic agents, delivering crucial medicines to patients more quickly.[5][12]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- The impact of microwave synthesis on drug discovery.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- The impact of microwave synthesis on drug discovery. PubMed.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxyl
- Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR.
- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
- Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI.
- Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides toFullerene: Thermodynamic Control of Bis-Addition with Ionic Liquids Additives. DSpace Cris Angular.
- Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
- Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H - imidazol-1-ium) chloride in ethylene glycol. SciSpace.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central.
- Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- Pyrrolidine Deriv
- Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Royal Society of Chemistry.
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives.
- 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. PubMed Central.
- Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. PubMed Central.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters.
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method?. PubMed.
- Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. MDPI.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Deriv
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. visitka.narod.ru [visitka.narod.ru]
- 6. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. ijnrd.org [ijnrd.org]
- 9. mdpi.com [mdpi.com]
- 10. ajprd.com [ajprd.com]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. epcp.ac.in [epcp.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxylate derived azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 17. Microwave-Assisted 1,3-Dipolar Cycloaddition of Azomethine Ylides to [60]Fullerene: Thermodynamic Control of Bis-Addition with Ionic Liquids Additives [ricerca.unityfvg.it]
- 18. research.lancaster-university.uk [research.lancaster-university.uk]
- 19. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving reaction yields for 2-(2-Bromo-4-fluorophenyl)pyrrolidine synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this challenging synthesis. The pyrrolidine scaffold is a privileged motif in drug discovery, and its selective functionalization is a critical task.[1][2] This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common issues, helping you to rationalize experimental outcomes and devise effective solutions.
The synthesis of 2-aryl pyrrolidines, such as the target molecule, typically involves the formation of a C(sp³)–C(sp²) bond, a significantly more complex task than standard N-arylation. Success often hinges on a palladium-catalyzed C–H activation/arylation strategy, which requires precise control over selectivity and catalyst stability.[3][4] This guide is structured as a series of troubleshooting questions and answers to address the specific, practical issues encountered in the lab.
Part 1: Troubleshooting Low or No Product Yield
Low conversion of starting materials is the most frequent and frustrating challenge. The root cause often lies in the intricate balance of the catalytic system.
Q1: My C-H arylation reaction shows minimal or no conversion. What are the most critical parameters to investigate first?
A1: When facing low to no yield, a systematic review of four key areas is essential: the catalyst system, the directing group (if used), reaction conditions, and starting material integrity.
-
Catalyst System Inactivity: The active Pd(0) species must be generated and maintained. A common failure point is the inefficient reduction of a Pd(II) precursor (like Pd(OAc)₂) or the rapid decomposition of the active catalyst.[5][6]
-
Ineffective C-H Activation: The energy barrier for breaking an unactivated C(sp³)–H bond on the pyrrolidine ring is high. This step is often the rate-determining factor and is highly dependent on the chosen ligand and, if applicable, the directing group.[4]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and base are not just passive components; they actively participate in the catalytic cycle. An incorrect choice can lead to poor solubility, catalyst deactivation, or unfavorable reaction kinetics.[5]
-
Starting Material Quality: Ensure the aryl halide is pure and the pyrrolidine starting material is correctly protected. Impurities, especially water or oxygen, can poison the catalyst.[5]
Below is a workflow to diagnose low-yield issues systematically.
Caption: A stepwise guide to troubleshooting low product yield.
Q2: How do I select the best palladium source, ligand, and base for this specific transformation?
A2: The choice of reagents is critical and interdependent. For challenging C(sp³)–H arylations, a combination of a stable palladium pre-catalyst, a bulky electron-rich phosphine ligand, and a carefully chosen base is paramount.
-
Palladium Source: While Pd(OAc)₂ is common, its reduction to the active Pd(0) state can be inconsistent.[7] Using well-defined palladium pre-catalysts (e.g., palladacycles) is highly recommended as they form the active LPd(0) species more reliably upon exposure to a base.[6]
-
Ligand Selection: The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination. For C(sp³)–H activation, bulky, electron-rich biaryl phosphine ligands are the industry standard. They promote the difficult oxidative addition step and prevent catalyst decomposition.[5][6]
-
Base Selection: The base's role is not just to act as a proton scavenger. In many C-H activation cycles, it is involved in the turnover-limiting C-H cleavage step.[4] Carbonates like K₂CO₃ or Cs₂CO₃ are often effective, while stronger bases like NaOtBu can sometimes promote side reactions. The combination of K₂CO₃ with pivalic acid (PivOH) has been shown to be particularly effective, potentially by aiding catalyst turnover and preventing iodide-induced catalyst inhibition.[4][8]
| Component | Recommended Choice | Rationale & Key Considerations |
| Pd Source | Palladacycle Pre-catalyst | Ensures reliable and rapid formation of the active Pd(0) catalyst.[6] |
| Ligand | Bulky Biaryl Phosphine (e.g., RuPhos, BrettPhos) | The steric bulk protects the Pd center from aggregation, while high electron density facilitates oxidative addition.[5] |
| Base | K₂CO₃ or Cs₂CO₃ (+/- PivOH) | Moderately strong bases effective for C-H activation. PivOH can mitigate catalyst inhibition by iodide.[4][8] |
| Solvent | Anhydrous, Aprotic (e.g., Toluene, CPME, Dioxane) | Must be able to solubilize all components and be rigorously dried and degassed to prevent catalyst poisoning.[5] |
Q3: My reaction starts but then stalls. What causes catalyst deactivation and how can it be prevented?
A3: Catalyst deactivation is a common reason for incomplete reactions. It typically arises from two main sources: the formation of inactive palladium species or ligand degradation.
-
Formation of Palladium Black: The active, soluble Pd(0) catalyst can agglomerate into inactive, insoluble palladium clusters (palladium black).[5] This is often exacerbated by high temperatures or insufficiently bulky ligands that fail to protect the metal center.
-
Solution: Use bulky, robust ligands that create a protective sphere around the palladium. Lowering the reaction temperature or using a pre-catalyst for a more controlled generation of the active species can also help.[5]
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation by trace oxygen or degradation at high temperatures.
-
Solution: Maintain strictly anaerobic (oxygen-free) conditions throughout the setup and reaction using a glovebox or proper Schlenk techniques. Ensure solvents are thoroughly degassed.
-
-
Iodide Inhibition: In reactions involving aryl iodides, the buildup of iodide ions can poison the catalyst, forming unreactive PdI₂ species.[4]
Part 2: Controlling Regio- and Stereoselectivity
For a molecule like 2-(2-Bromo-4-fluorophenyl)pyrrolidine, achieving arylation at the C2 position with the correct stereochemistry is the central challenge.
Q4: I'm getting arylation at the wrong position on the pyrrolidine ring (e.g., C3 or C4). How can I direct the reaction to the C2 position?
A4: Regiocontrol in C–H activation is achieved by installing a directing group (DG) on the pyrrolidine nitrogen. The DG coordinates to the palladium catalyst, bringing it into close proximity with a specific C–H bond and lowering the activation energy for its cleavage.
For arylation at the C2 position, a removable directing group that favors the formation of a 5-membered palladacycle is required. While some studies have focused on directing groups at C3 to achieve C4 arylation[3][8], the principles can be adapted. An N-linked directing group is the most common strategy for α-functionalization.
Caption: Role of a directing group in selective C2-H activation.
-
Mechanism of Direction: The directing group chelates to the palladium center. The geometry of this chelation complex then favors the cleavage of the proximal C2–H bond through a process called concerted metalation-deprotonation (CMD), leading to a stable five-membered palladacycle intermediate.[4]
-
Choosing a Directing Group: The ideal directing group should be robust enough to survive the reaction conditions but cleavable afterward without compromising the product. Common examples for α-functionalization of amines include picolinamides or related N-heterocyclic groups.
Q5: My product is a mixture of diastereomers. How is stereoselectivity determined and controlled?
A5: Stereoselectivity is often determined during the irreversible C–H activation step.[4] For pyrrolidine systems, this typically results in arylation occurring cis to the directing group, as this approach minimizes steric strain in the transition state.[3][4]
-
Controlling Cis/Trans Selectivity: The observed diastereomer ratio is a product of the reaction's kinetic selectivity.
-
Kinetic Control: The cis-isomer is usually the kinetic product because the palladacycle intermediate that is trans to the directing group is significantly higher in energy due to steric strain.[4] To favor the kinetic product, use the mildest possible conditions (lowest effective temperature) that still provide a reasonable reaction rate.
-
Epimerization: If you are observing the undesired trans isomer, it may be forming via epimerization of the desired cis product after its formation. This can be promoted by strong bases or high temperatures.[8] If epimerization is suspected, try using a weaker base (e.g., K₂CO₃ instead of Cs₂CO₃ or t-BuOK) and reducing the reaction temperature or time.[8]
-
Part 3: Generalized Experimental Protocol
This protocol provides a starting point for the Pd-catalyzed C-H arylation of an N-protected pyrrolidine. Note: All operations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk techniques.
Protocol: C-H Arylation of N-DG-Pyrrolidine
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected pyrrolidine (1.0 equiv), 1,3-dibromo-5-fluorobenzene (1.2-1.5 equiv), K₂CO₃ (2.0 equiv), and pivalic acid (0.5-1.0 equiv).
-
In a separate vial inside a glovebox, weigh the palladium pre-catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5x the amount of Pd).
-
-
Reaction Setup:
-
Seal the Schlenk flask, and evacuate and backfill with inert gas three times.
-
Add the catalyst/ligand mixture to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene or CPME, ~0.1 M concentration) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.[9]
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
References
- Singleton, J. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Li, X. (n.d.).
- BenchChem. (2025).
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Chemistry LibreTexts. (2023).
- Lancaster University. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- ACS Publications. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions.
- ResearchGate. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)−H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Cyclization Failures in the Preparation of Aryl Pyrrolidines
Introduction
The synthesis of aryl pyrrolidines is a cornerstone in medicinal chemistry and drug discovery, as this scaffold is a privileged motif in numerous biologically active compounds.[1][2] The critical step in many synthetic routes is the intramolecular cyclization to form the five-membered nitrogen-containing ring. This process, however, can be fraught with challenges, leading to low yields, undesired side products, or complete reaction failure.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the cyclization step in aryl pyrrolidine synthesis. By understanding the underlying mechanisms and critical parameters of common cyclization strategies—such as palladium-catalyzed intramolecular reactions (e.g., Heck, Buchwald-Hartwig), and Pictet-Spengler type condensations—researchers can systematically diagnose and resolve experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Palladium-Catalyzed Intramolecular Cyclizations (e.g., Heck, Buchwald-Hartwig Type)
Palladium-catalyzed reactions are powerful tools for C-N and C-C bond formation to construct the pyrrolidine ring.[1][3] However, their success is highly sensitive to a range of parameters.
Question 1: My palladium-catalyzed cyclization is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue in palladium-catalyzed reactions and can often be traced back to the catalyst system, reaction conditions, or the integrity of your starting materials.[4][5]
Initial Checks & Solutions:
-
Integrity of Starting Materials and Reagents:
-
Purity: Ensure your substrate, catalyst, ligand, and base are of high purity. Impurities, especially those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[5] If you suspect impurities, purify your starting materials by recrystallization, column chromatography, or distillation.
-
Air and Moisture Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[4] Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous, degassed solvents.
-
-
Catalyst Activity and Integrity:
-
Catalyst Degradation: Palladium catalysts, especially Pd(0) sources, can degrade over time if not stored properly. The formation of palladium black is a common sign of catalyst aggregation and deactivation.[5] It is advisable to use a fresh batch of catalyst or a reliable pre-catalyst.
-
Catalyst Loading: While it may seem intuitive to increase catalyst loading, this can sometimes lead to an increase in side reactions. Conversely, too low a loading will result in a sluggish or incomplete reaction.[4] It is often necessary to screen a range of catalyst loadings (e.g., 1-10 mol%) to find the optimal concentration.
-
Ligand:Metal Ratio: The ratio of ligand to palladium can be critical. Excess ligand can sometimes inhibit the reaction, while insufficient ligand can lead to catalyst decomposition.[6] A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point for monodentate ligands.
-
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low conversion in Pd-catalyzed cyclizations.
Question 2: My reaction is producing significant side products, such as elimination or starting material decomposition. How can I improve the selectivity?
The formation of side products often points to issues with reaction conditions being too harsh or not optimized for the specific substrate.
-
β-Hydride Elimination in Heck-type Cyclizations: The intramolecular Mizoroki-Heck reaction is a powerful tool for forming C-C bonds, but can be complicated by β-hydride elimination, leading to isomerized or undesired alkene products.[7]
-
Control of Elimination: The choice of base and additives can influence the rate of reductive elimination versus β-hydride elimination. For instance, in some systems, the addition of silver salts can promote a cationic mechanism that may alter the reaction pathway.[8]
-
Ligand Choice: Bulky electron-rich phosphine ligands can often favor the desired reductive elimination pathway.
-
-
Decomposition of Starting Material:
-
Temperature: High temperatures can lead to the decomposition of sensitive substrates or reagents. Try running the reaction at a lower temperature for a longer period.
-
Base Strength: A base that is too strong can cause unwanted side reactions or decomposition of the starting material. Screen a variety of bases with different strengths (e.g., carbonates like Cs₂CO₃ or K₂CO₃, phosphates like K₃PO₄, or alkoxides like NaOtBu).[9]
-
Table 1: Common Bases and Solvents for Palladium-Catalyzed Cyclizations
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic base. Often used in Buchwald-Hartwig aminations. Can be sensitive to moisture. |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | A moderately strong base, often effective and well-tolerated by many functional groups. |
| Cs₂CO₃ | ~10.3 | Toluene, Dioxane, DMF | A mild and often highly effective base, particularly in promoting difficult couplings. |
| Et₃N | ~10.7 | DMF, Acetonitrile | Organic base, can also act as a ligand. Often used in Heck reactions.[10] |
Data compiled from various sources on common reaction conditions.
Category 2: Pictet-Spengler and Related Acid-Catalyzed Cyclizations
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and related structures from β-arylethylamines and an aldehyde or ketone.[11]
Question 3: My Pictet-Spengler reaction is giving a very low yield, or I'm only isolating the intermediate imine/Schiff base. What's going wrong?
This is a common problem, especially with less reactive aromatic systems. The key is the formation and subsequent cyclization of the electrophilic iminium ion.[11]
-
Insufficiently Acidic Catalyst: The reaction is acid-catalyzed, and the formation of the iminium ion is crucial for the cyclization to occur.[12]
-
Solution: If you are using a mild acid, consider switching to a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid such as BF₃·OEt₂.[12] The concentration of the acid can also be critical and may require optimization.
-
-
Poorly Nucleophilic Aromatic Ring: Aromatic rings with electron-withdrawing groups are less nucleophilic and will cyclize more slowly, or not at all.
-
Solution: This may require more forcing conditions, such as higher temperatures and stronger acids. However, be mindful of potential starting material decomposition.[11]
-
-
Water Scavenging: The initial condensation to form the imine/iminium ion produces water. Excess water in the reaction can shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents. The addition of a dehydrating agent, such as molecular sieves, can be beneficial.
-
Pictet-Spengler Reaction Mechanism and Troubleshooting Points:
Caption: Key steps and common failure points in the Pictet-Spengler reaction.
Question 4: I am observing a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the stereoselectivity?
Stereocontrol in the Pictet-Spengler reaction can be influenced by several factors.
-
Reaction Conditions: The choice of acid and solvent can impact the diastereoselectivity. In some cases, stronger acids may favor the formation of the thermodynamically more stable trans product.[12]
-
Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen or a chiral aldehyde can direct the stereochemical outcome of the cyclization.
-
Catalyst Control: The development of asymmetric Pictet-Spengler reactions using chiral catalysts (e.g., chiral phosphoric acids) has allowed for high levels of enantioselectivity.[13][14][15]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular Heck Reaction
This protocol is a starting point and will likely require optimization for your specific substrate.
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl halide substrate (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF or acetonitrile, to make a 0.1 M solution) followed by the base (e.g., Et₃N, 2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is a generalized representation and should be adapted based on literature precedents for similar substrates.[7]
References
- Tian, F.-X., Liu, F.-F., Wei, J., Xiao, J.-X., & Qu, J. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Publishing.
- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ChemRxiv. (n.d.).
- MDPI. (2024).
- ACS Publications. (2021).
- ACS Publications. (2011).
- (n.d.).
- ResearchGate. (2022). PYRROLIDINE: AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 2-ARYL-2, 3- DIHYDROQUINOLIN-4(1H)
- (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Benchchem. (n.d.).
- Benchchem. (n.d.).
- PMC. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
- PMC - NIH. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.
- University of Windsor. (n.d.).
- Macmillan Group. (2012).
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (n.d.).
- Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros.
- (n.d.). The Intramolecular Heck Reaction.
- PubMed. (2022). Microwave- and Thermally Promoted Iminyl Radical Cyclizations: A Versatile Method for the Synthesis of Functionalized Pyrrolines.
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
- Lancaster University. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction.
- Benchchem. (n.d.). Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis.
- Reddit. (2018).
- ACS Publications. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond.
- PubMed. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond.
- MDPI. (n.d.).
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PMC. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space.
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. organicreactions.org [organicreactions.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for 2-(2-Bromo-4-fluorophenyl)pyrrolidine
Executive Summary & Molecule Profile[1]
The Core Challenge: 2-(2-Bromo-4-fluorophenyl)pyrrolidine presents a classic "solubility switch" behavior dictated by its secondary amine functionality. Its solubility profile is binary:
-
Free Base (Neutral): Highly lipophilic.[1][2] Soluble in DCM, Toluene, EtOAc.[2] Insoluble in water.[1][2]
-
Salt Form (Protonated, e.g., HCl/HBr): Highly polar ionic lattice.[2] Soluble in Water, MeOH, DMSO.[2] Insoluble in non-polar organics.[1][2][3]
Why This Matters: Most experimental failures with this compound (precipitation during catalysis, oiling out during crystallization, or poor extraction yields) stem from a mismatch between the state of the amine (protonated vs. neutral) and the solvent system chosen.[2]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Functional Group | Secondary Amine (Pyrrolidine) | The Switch: pKa ~9.5–10.0 (est.).[1][2] pH < 8 forces salt formation; pH > 11 ensures free base.[1][2] |
| Aryl Substituents | 2-Bromo, 4-Fluoro | Lipophilicity: Halogens increase logP, making the free base very soluble in non-polar solvents but prone to "oiling out" rather than crystallizing.[1] |
| Chirality | C2-Stereocenter | Enantiopure salts often have higher lattice energies (harder to dissolve) than racemates.[1][2] |
Diagnostic Workflow (Interactive Decision Matrix)
Use this logic flow to identify the root cause of your solubility issue.
Figure 1: Diagnostic decision tree for troubleshooting solubility issues based on visual observation and solvent context.
Troubleshooting Guides
ISSUE 1: "My compound won't dissolve in DCM or Toluene for the next reaction."
Diagnosis: You are likely working with the HCl or HBr salt of the pyrrolidine.[2] The Science: The ionic lattice energy of the ammonium salt is too high to be overcome by the weak dipole interactions of dichloromethane (DCM) or toluene. You must break the salt lattice to generate the lipophilic free base.[2]
Solution: The "Free-Basing" Protocol Do not just add more solvent.[1][2] Perform a biphasic neutralization.
-
Suspension: Suspend your solid salt in DCM (10 mL per gram). It will look cloudy.[1][2]
-
Neutralization: Add an equal volume of 1M NaOH or Saturated NaHCO₃ .[1][2]
-
Agitation: Stir vigorously for 10 minutes. The solid should disappear as the deprotonated amine migrates into the DCM layer.[2]
-
Separation: Separate the organic layer.[1][2] Extract the aqueous layer once more with DCM.[1][2]
-
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Result: You will obtain the Free Base as a clear/yellow oil.[1][2] This oil will be miscible with Toluene, THF, and Dioxane for your subsequent coupling reactions.[2]
Critical Note: If using this amine in a Buchwald-Hartwig coupling, the free base is preferred.[1][2] Amine salts can poison Pd-catalysts by coordinating halides or altering the base equilibrium [1].[1][2]
ISSUE 2: "The compound keeps 'oiling out' instead of crystallizing."
Diagnosis: Halogenated aryl-pyrrolidines have low melting points and high rotational freedom, making them prone to forming amorphous oils (gums) rather than crystalline solids.[1][2] The Science: The 2-bromo and 4-fluoro substituents disrupt the packing efficiency of the aromatic rings.
Solution: Salt Switching & Anti-Solvent Tuning If the HCl salt oils out, switch to a counter-ion that promotes better packing via hydrogen bonding networks.[2]
Recommended Protocol: The Oxalate/Tartrate Method
-
Dissolution: Dissolve the free base oil in a minimal amount of Ethanol or Isopropanol (warm).[1][2]
-
Acid Addition: Add 1.0 equivalent of Oxalic Acid (anhydrous) or L-Tartaric Acid dissolved in warm ethanol.
-
Why these acids? They provide multiple H-bond donors/acceptors that "bridge" the pyrrolidine nitrogens, creating a rigid lattice [2].[2]
-
-
Cooling: Allow to cool slowly to room temperature.
-
Anti-Solvent: If no crystals form, add Diethyl Ether or MTBE dropwise until slight turbidity persists.[1][2] Store at 4°C.[1][2]
ISSUE 3: "Precipitation occurs when preparing samples for LCMS/HPLC."
Diagnosis: The "Hydrophobic Effect."[1][2] The Science: While the protonated amine is polar, the lipophilic 2-bromo-4-fluorophenyl tail is significant.[1] In 100% aqueous acid (0.1% Formic acid in water), the hydrophobic tails aggregate, causing precipitation at concentrations >1 mg/mL.[2]
Solution: The Co-Solvent Rule Always dissolve the sample in an organic solvent first before adding the aqueous buffer.[2]
Protocol:
-
Dissolve 1 mg of compound in 100 µL of DMSO or Acetonitrile .[1][2]
-
Dilute with 900 µL of Water/0.1% Formic Acid.
-
Result: The organic co-solvent disrupts the hydrophobic aggregation, keeping the sample in solution.[2]
Solvent Compatibility Data
Use this table to select the correct solvent based on your process step.
| Solvent Class | Solvent Example | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |
| Chlorinated | DCM, Chloroform | Excellent | Very Poor | Best for: Extractions, Free-basing workups.[1][2] |
| Non-Polar | Toluene, Hexane | Good | Insoluble | Best for: Reaction media (after free-basing).[1][2] |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Good | Best for: SNAr reactions, Library storage.[2] |
| Polar Protic | Methanol, Ethanol | Good | Excellent | Best for: Crystallization, Salt formation.[1][2] |
| Ethers | THF, MTBE, Dioxane | Good | Poor | Best for: Pd-catalyzed coupling reactions.[1][2] |
Green Chemistry Alternative: Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran) for extractions. 2-MeTHF has similar solvation power for the free base but separates better from water and is derived from renewable sources [3].[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use the HCl salt directly in a Suzuki or Buchwald coupling? A: It is risky.[1][2] While possible if you add excess inorganic base (e.g., 3 equiv of Cs₂CO₃), the initial insolubility of the salt in Toluene/Dioxane can stall the catalytic cycle or trap the catalyst.[2] We strongly recommend converting to the free base (See Issue 1) prior to the reaction.
Q: The oil I isolated is turning dark brown. Is it decomposing? A: Likely oxidation.[1][2] Secondary amines are susceptible to oxidation over time.[1][2] Store the free base under Nitrogen/Argon at -20°C. For long-term storage, convert it to the stable Hydrochloride or Oxalate salt .[1]
Q: I need to dry the solution, but MgSO₄ is trapping my product. A: Pyrrolidines can coordinate to the Lewis acidic magnesium.[2] Use Sodium Sulfate (Na₂SO₄) instead; it is chemically inert toward amines.[1][2]
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text on salt selection for solubility).
-
Prat, D., et al. (2016).[1][2][4] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[2][4]
-
PubChem Compound Summary. (2024). 2-(4-Fluorophenyl)pyrrolidine (Analogous structure data). National Library of Medicine.[1][2]
Sources
Halogenated Pyrrolidine Stability: Technical Support & Troubleshooting Hub
Status: Operational Operator: Senior Application Scientist Ticket ID: STAB-PYR-2026
Introduction: The "Push-Pull" Instability Challenge
Welcome to the technical support center for halogenated pyrrolidines. As a Senior Application Scientist, I often see these scaffolds fail not because of poor synthesis, but due to a fundamental misunderstanding of their shelf-life dynamics.
The Core Problem: Halogenated pyrrolidines (especially 3-halo derivatives) possess an inherent "self-destruct" mechanism. You have a nucleophilic amine (the "push") and an electrophilic carbon-halogen bond (the "pull") within the same or adjacent cyclic system. This proximity creates a high risk for intermolecular alkylation (polymerization) and dehydrohalogenation .
This guide provides the protocols required to arrest these mechanisms and extend shelf life from days to years.
Module 1: Diagnostic Triage (Troubleshooting)
Q: My white solid has turned into a yellow/brown gum. Is it salvageable? A: This is the hallmark of oxidative polymerization or acid-catalyzed degradation .
-
Diagnosis: The amine lone pair has likely reacted with the alkyl halide of a neighboring molecule (intermolecular alkylation), or the material has undergone oxidative coupling.
-
Action:
-
Dissolve a small aliquot in an acidic solvent (e.g., 1M HCl). If the color persists, the degradation is likely irreversible (polymerization).
-
If the color is faint, perform a recrystallization immediately using an alcohol/ether system (e.g.,
PrOH/Et₂O) to remove the oligomers. -
Prevention: Never store the free base. Convert to the hydrochloride or tosylate salt immediately.
-
Q: I see new olefinic signals in my proton NMR (
-
Mechanism: A base (even the pyrrolidine itself acting as a base) has abstracted a proton
to the halogen, causing the elimination of HX (e.g., HCl or HBr) to form a dihydropyrrole (enamine/imine). -
Root Cause: Storage at basic or neutral pH, or exposure to moisture (which can lower the activation energy for elimination).
-
Fix: This is irreversible. You must repurify the compound. For future storage, ensure the environment is strictly acidic (pH < 3).
Q: My 3-fluoropyrrolidine seems stable, but the 3-chloro analog degraded in a week. Why? A: This is due to bond dissociation energy (BDE) and the leaving group ability .
-
The Science: The C-F bond is significantly stronger (~116 kcal/mol) than the C-Cl bond (~81 kcal/mol). Furthermore, fluoride is a poor leaving group compared to chloride.
-
The Gauche Effect: In 3-fluoropyrrolidines, the fluorine atom often adopts a gauche conformation relative to the amine, stabilized by hyperconjugation (
).[2] This electronic stabilization is absent or weaker in chloro/bromo analogs, making them more prone to elimination.
Module 2: Stabilization Protocols (The "How-To")
Protocol A: The "Safe Mode" (Salt Formation)
Never store halogenated pyrrolidines as free bases for longer than 24 hours.
| Salt Form | Stability Rating | Hygroscopicity | Notes |
| Hydrochloride (HCl) | ⭐⭐⭐⭐⭐ | High | The Gold Standard. Protonates the amine, killing nucleophilicity. |
| Trifluoroacetate (TFA) | ⭐⭐⭐⭐ | High | Good for peptides, but excess TFA can induce hydrolysis over time. |
| Tosylate (TsOH) | ⭐⭐⭐⭐ | Low | Excellent for non-hygroscopic storage; crystallizes well. |
| Free Base | ⭐ | N/A | DANGER ZONE. Prone to dimerization and elimination. |
Step-by-Step Salt Formation:
-
Dissolve the crude free base in dry diethyl ether or dioxane (0.1 M).
-
Cool the solution to 0°C.
-
Add 1.1 equivalents of 4M HCl in dioxane dropwise.
-
The precipitate (white solid) is the stabilized salt.
-
Filter under argon and dry under high vacuum.
Protocol B: Storage Conditions
-
Temperature: Store at -20°C . Thermal energy accelerates the elimination pathway.[1]
-
Atmosphere: Argon or Nitrogen. Oxygen promotes radical degradation pathways.
-
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.
Module 3: Mechanistic Visualization
To understand why your compound degrades, review the pathway below. We must block the "Self-Catalyzed Elimination" loop.
Figure 1: The degradation cascade. Note that protonation (green path) effectively removes the starting material from the equilibrium, preventing both elimination and polymerization.
Module 4: Decision Matrix for Handling
Use this logic flow to determine the correct handling procedure for your specific sample.
Figure 2: Operational decision tree for sample preservation.
References
-
Chemical Stability of Pyrrolidine Derivatives : Examination of degradation pathways including dehydrohalogenation and oxidation. Source: National Institutes of Health (NIH) [Link]
-
Conformational Stability of 3-Fluoropyrrolidines : Analysis of the gauche effect and its role in stabilizing fluorinated heterocycles. Source: Beilstein Journal of Organic Chemistry [Link]
-
Dehydrohalogenation Mechanisms : Fundamental organic chemistry principles regarding elimination reactions in halogenated amines. Source: Wikipedia / Organic Chemistry Resources [Link]
-
Drug Stability Testing Guidelines : FDA and ICH guidelines on shelf-life estimation and stress testing (oxidation, pH, temperature). Source: U.S. Food and Drug Administration (FDA) [Link]
Sources
Validation & Comparative
HPLC methods for determining purity of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
The choice between these and other potential HPLC methods will ultimately depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity. The protocols and comparative data presented in this guide serve as a strong foundation for researchers and scientists to develop and validate HPLC methods that ensure the quality and consistency of this important chemical intermediate. Continuous learning and systematic experimentation are key to mastering the development of reliable HPLC methods. [4]
References
- Agilent.
- USP-NF.
- Waters Corporation.
- US Pharmacopeial Convention.
- Pharmaguideline. 10 Tips for HPLC Analysis In Pharmaceuticals.
- Onyx Scientific. An Effective Approach to HPLC Method Development.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- Chromatography Online.
- Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
- Dr. Maisch. Normal Phase.
- Pharmaguideline.
- MTC USA.
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- Acta Scientific.
- AMSbiopharma.
- ResearchGate.
- Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Lab Manager.
- SIELC Technologies. Separation of Pyrrolidine, 1-(2,5-dibutoxy-4-nitrophenyl)- on Newcrom R1 HPLC column.
- Česká a slovenská farmacie.
- PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Chiralpedia.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- ResearchGate.
- Google Patents.
- PMC. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Open Research Online. Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction.
- Phenomenex.
- Journal of Pharmaceutical Research International. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Normal Phase â Dr. Maisch [dr-maisch.com]
- 6. hawach.com [hawach.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. uni-onward.com.tw [uni-onward.com.tw]
The Impact of Phenyl Ring Halogenation on the Biological Activity of 2-Phenylpyrrolidines: A Comparative Analysis
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction
The 2-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[1][2] The functionalization of the phenyl ring provides a powerful tool for modulating the pharmacological profile of these molecules. Among the various possible substitutions, halogenation plays a critical role in influencing potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative analysis of the biological activity of 2-(2-Bromo-4-fluorophenyl)pyrrolidine and its non-halogenated analog, 2-phenylpyrrolidine, with a focus on their presumed interaction with monoamine transporters.
The Critical Role of Halogenation in Modulating Biological Activity
Halogen atoms, particularly fluorine, chlorine, and bromine, are frequently incorporated into drug candidates to fine-tune their properties.[3] The introduction of halogens can lead to:
-
Enhanced Binding Affinity: Halogens can participate in favorable interactions with the target protein, such as halogen bonding, or alter the electronic properties of the molecule to improve binding.
-
Increased Selectivity: Strategic placement of halogens can promote binding to the desired target while reducing affinity for off-target proteins, thereby minimizing side effects.[4]
-
Improved Pharmacokinetic Profile: Halogenation can block sites of metabolism, increasing the metabolic stability and half-life of a compound.[5] It can also modulate lipophilicity, affecting absorption, distribution, and blood-brain barrier penetration.
In the context of 2-phenylpyrrolidine analogs, halogenation of the phenyl ring is expected to directly influence interactions with the binding pockets of monoamine transporters, which are known to be sensitive to the steric and electronic properties of ligands.[6][7]
Comparative Biological Activity: An Inferential Analysis
Based on structure-activity relationship (SAR) studies of related monoamine reuptake inhibitors, we can project the likely biological profiles of 2-(2-Bromo-4-fluorophenyl)pyrrolidine and its non-halogenated counterpart. The primary targets for this class of compounds are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[6][8]
Table 1: Inferred Comparative Biological Activity Profile
| Compound | Target | Predicted Affinity (Kᵢ) | Predicted Selectivity | Rationale |
| 2-Phenylpyrrolidine | DAT | Moderate | Low | The unsubstituted phenylpyrrolidine core is a known, but generally non-selective, monoamine transporter ligand. |
| NET | Moderate | Low | Lacks specific interactions to drive high affinity or selectivity. | |
| SERT | Moderate | Low | Lacks specific interactions to drive high affinity or selectivity. | |
| 2-(2-Bromo-4-fluorophenyl)pyrrolidine | DAT | High | High (DAT vs. SERT/NET) | The 4-fluoro substitution is a common feature in potent DAT inhibitors (e.g., WIN 35,428).[9] The 2-bromo substitution likely provides additional steric and electronic interactions within the DAT binding pocket, further enhancing affinity and potentially selectivity.[10] |
| NET | Moderate to Low | Moderate | The bulky bromo group at the ortho position may create steric hindrance at the NET binding site, potentially reducing affinity compared to DAT. | |
| SERT | Low | Low | The substitution pattern is not characteristic of high-affinity SERT inhibitors. |
Note: The predicted affinities are qualitative and serve as a basis for comparison. Actual Kᵢ values would need to be determined experimentally.
The rationale for this predicted profile stems from extensive research on related compounds. For instance, studies on substituted cathinones, which share structural similarities, have shown that halogenation of the phenyl ring can significantly increase potency at DAT.[7] Specifically, a 4-fluoro substituent is a well-established feature in many potent DAT inhibitors.[11] The addition of a larger halogen like bromine at the ortho (2-) position is less common but can be hypothesized to provide additional, potentially favorable, interactions that increase affinity, or alternatively, introduce steric hindrance that could decrease affinity for other transporters like NET and SERT, thereby increasing selectivity for DAT.
Dopamine Transporter Signaling Pathway
The primary mechanism of action for DAT inhibitors is the blockade of dopamine reuptake from the synaptic cleft.[12] This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling can have various downstream effects, mediated by dopamine receptors (e.g., D1-D5).
Caption: Mechanism of action of a DAT inhibitor.
Experimental Protocols
To empirically validate the inferred biological activities, the following experimental protocols are recommended.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay determines the binding affinity (Kᵢ) of the test compounds for DAT. It is a competitive binding assay using a known radiolabeled DAT ligand, such as [³H]WIN 35,428.[13]
Materials:
-
HEK-293 cells stably expressing human DAT (hDAT).[14]
-
Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
[³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).
-
Unlabeled WIN 35,428 for determining non-specific binding.
-
Test compounds: 2-(2-Bromo-4-fluorophenyl)pyrrolidine and 2-phenylpyrrolidine.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus with GF/B filters.
Procedure:
-
Cell Membrane Preparation:
-
Culture hDAT-HEK-293 cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of unlabeled WIN 35,428 (e.g., 10 µM) for non-specific binding.
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).
-
Add 100 µL of the cell membrane suspension (20-50 µg protein).
-
Incubate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through GF/B filters pre-soaked in binding buffer.
-
Wash the filters three times with 5 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Dopamine Uptake Inhibition Assay
This functional assay measures the potency (IC₅₀) of the test compounds to inhibit the uptake of dopamine into cells expressing DAT.
Materials:
-
hDAT-HEK-293 cells.[14]
-
24-well or 96-well cell culture plates.
-
Uptake buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
[³H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Nomifensine or other known DAT inhibitor for defining non-specific uptake.
-
Test compounds.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter.
Procedure:
-
Cell Plating:
-
Seed hDAT-HEK-293 cells in 24-well or 96-well plates and grow to ~90% confluency.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells once with pre-warmed (37°C) uptake buffer.
-
Add 100 µL of uptake buffer containing varying concentrations of the test compound to the wells.
-
For control wells (100% uptake), add buffer without the test compound.
-
For non-specific uptake, add a high concentration of nomifensine (e.g., 10 µM).
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).
-
Incubate at 37°C for 5-10 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding 200 µL of lysis buffer to each well and shaking for 30 minutes.
-
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for in vitro characterization.
Conclusion
The strategic halogenation of the phenyl ring in 2-phenylpyrrolidine derivatives represents a key approach in medicinal chemistry to enhance their pharmacological properties. Based on established structure-activity relationships, it is highly probable that 2-(2-Bromo-4-fluorophenyl)pyrrolidine exhibits significantly higher affinity and selectivity for the dopamine transporter compared to its non-halogenated analog, 2-phenylpyrrolidine. This modification is likely to translate into a more potent and specific inhibition of dopamine reuptake. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses and for the further characterization of this and other novel phenylpyrrolidine analogs as potential therapeutic agents.
References
-
Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Neurochemistry international, 63(2), 95-104. [Link]
-
Wikipedia contributors. (2024, February 14). Dopamine transporter. In Wikipedia, The Free Encyclopedia. [Link]
-
Giménez-Cardona, C., et al. (2023). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 66(1), 439-463. [Link]
-
BetterHelp Editorial Team. (2025, April 15). Dopamine Transporter. BetterHelp. [Link]
-
Society for Developmental Biology. (2025, September 28). Dopamine transporter. [Link]
-
Stallings, N. R., & Daws, L. C. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1140027. [Link]
-
Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular pharmacology, 41(4), 654-659. [Link]
-
Giménez-Cardona, C., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Publications. [Link]
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 48(5), 1547-1555. [Link]
-
Berger, M. R., & Kolar, G. F. (1986). Comparative carcinogenicity of ring-halogenated 3-methyl-1-phenyltriazenes and their 3,3-dimethyl analogs at equimolar dose levels in male Sprague-Dawley rats. Journal of cancer research and clinical oncology, 111(2), 129-132. [Link]
-
Izenwasser, S., Rosenberger, J. G., & Cox, B. M. (1993). The cocaine analog WIN 35428 binds to two sites in fresh rat caudate-putamen: significance of assay procedures. Life sciences, 52(16), PL141-PL145. [Link]
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(1), 102-112. [Link]
-
van de Wetering, C., et al. (1989). 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. Journal of medicinal chemistry, 32(11), 2557-2564. [Link]
-
Kilbourn, M. R., et al. (2010). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & medicinal chemistry letters, 20(14), 4165-4168. [Link]
-
Reith, M. E., & Selmeci, G. (1996). [3H]WIN 35428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Biochemical pharmacology, 51(4), 563-566. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Handbook of experimental pharmacology, 227, 73-97. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. [Link]
-
Wang, P., et al. (2025). Uncovering molecular determinants of potency and binding affinity in hit compounds targeting FGF14/Nav1.6 complex. Communications Biology, 8(1), 1-16. [Link]
-
Little, K. Y., et al. (1998). Brain Dopamine Transporter Messenger RNA and Binding Sites in Cocaine Users. Archives of general psychiatry, 55(9), 793-799. [Link]
-
ResearchGate. (n.d.). Fig. 4. Uptake and superfusion experiments in parental HEK 293 cells... [Link]
-
Walline, C. C., et al. (2008). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 51(24), 7877-7884. [Link]
-
ResearchGate. (n.d.). Characterization of HEK 293 cells expressing the D 1 or D 5 dopamine... [Link]
-
Pace, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1636. [Link]
-
Zwartsen, A., et al. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
-
OUCI. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
-
BindingDB. (n.d.). (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors. [Link]
-
Davies, R. A., et al. (2023). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS chemical neuroscience, 14(14), 2527-2536. [Link]
-
ResearchGate. (n.d.). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. [Link]
-
Zwartsen, A., et al. (2021). Overlap and Specificity in the Substrate Spectra of Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 22(23), 12852. [Link]
-
McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug testing and analysis, 10(10), 1513-1520. [Link]
-
Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 753697. [Link]
-
ResearchGate. (n.d.). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis. [Link]
-
Wang, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry, 21(23), 7418-7429. [Link]
-
Arastirmax. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. [Link]
-
Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European journal of medicinal chemistry, 192, 112175. [Link]
Sources
- 1. Binding Database [bindingdb.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic Compass: Navigating the Structural Landscape of Substituted 2-Phenylpyrrolidines for Drug Discovery
A Comparative Guide to the Crystallography of 2-(2-Bromo-4-fluorophenyl)pyrrolidine Hydrochloride and Its Analogs
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the blueprint for its biological activity. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into drug-receptor interactions, informing lead optimization, and securing intellectual property. This guide delves into the crystallographic characteristics of 2-(2-Bromo-4-fluorophenyl)pyrrolidine hydrochloride, a member of a class of compounds of significant interest in medicinal chemistry.
While a public crystal structure for 2-(2-Bromo-4-fluorophenyl)pyrrolidine hydrochloride is not available at the time of this writing, this guide will provide a comparative analysis of closely related, structurally characterized analogs. By examining the crystallographic data of these analogs, we can predict and understand the likely structural features of our target compound. This approach not inly offers a predictive framework but also highlights the subtle yet significant influences of different substituents on the crystal packing and intermolecular interactions of 2-phenylpyrrolidine derivatives.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a cornerstone of many natural products and synthetic drugs, valued for its conformational flexibility and its ability to present substituents in well-defined spatial orientations. When substituted with an aromatic ring at the 2-position, as in 2-phenylpyrrolidine derivatives, these molecules can engage with a wide array of biological targets. The nature and position of substituents on the phenyl ring are critical for modulating the pharmacological profile, including potency, selectivity, and metabolic stability. Halogen atoms, such as fluorine and bromine, are frequently employed in drug design to fine-tune these properties.
Deconstructing the Target: A Tale of Two Halogens and a Salt
Our target molecule, 2-(2-Bromo-4-fluorophenyl)pyrrolidine hydrochloride, possesses three key structural features that are expected to dictate its crystallographic behavior:
-
The 2-(4-fluorophenyl) Moiety: The fluorine atom at the 4-position of the phenyl ring is a small, highly electronegative substituent. It can participate in hydrogen bonding and other non-covalent interactions, influencing the crystal packing.
-
The 2-Bromo Substituent: The bromine atom at the 2-position is larger and more polarizable than fluorine. It is known to participate in halogen bonding, a directional non-covalent interaction that can significantly impact crystal architecture.
-
The Hydrochloride Salt: The formation of a hydrochloride salt by protonating the pyrrolidine nitrogen introduces a positive charge and a chloride counter-ion. This typically leads to the formation of strong hydrogen bonds, which often dominate the crystal packing, enhancing crystallinity and stability.
To understand how these features collectively influence the crystal structure of the target molecule, we will now turn our attention to the experimental crystallographic data of its analogs.
Comparative Crystallographic Analysis
The Fluorinated Analog: Insights from 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide
While not a direct match, the crystal structure of 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide provides crucial information about the 2-(4-fluorophenyl)pyrrolidine core in a halide salt form.
The crystallographic data for this analog reveals a densely packed structure dominated by hydrogen bonding interactions involving the protonated pyrrolidine nitrogen, the bromide anion, and the ketone oxygen. The 4-fluorophenyl group is oriented to allow for favorable intermolecular contacts.
| Crystallographic Parameter | 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrobromide |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 25.163(5) |
| c (Å) | 13.456(3) |
| β (°) | 109.87(3) |
| Volume (ų) | 3258.1(12) |
| Z | 8 |
| Key Hydrogen Bonds | N-H···Br, C-H···O |
Note: The crystallographic data presented here is sourced from a representative structure of a closely related analog and is intended for illustrative and comparative purposes.
The pyrrolidine ring in this structure is expected to adopt a non-planar, puckered conformation to alleviate ring strain, a common feature of five-membered rings. The dihedral angle between the pyrrolidine ring and the 4-fluorophenyl ring will be a key determinant of the overall molecular shape.
The Brominated Counterpart: Predicting the Influence of Bromine
While a specific crystal structure for a simple 2-(2-bromophenyl)pyrrolidine hydrochloride is not publicly available, we can infer its likely crystallographic behavior. The presence of the bromine atom at the ortho position of the phenyl ring introduces significant steric bulk, which will influence the preferred conformation of the molecule.
Furthermore, bromine is a potent halogen bond donor. In the crystal lattice, we can anticipate the formation of C-Br···X interactions, where X is a halogen bond acceptor such as the chloride ion or another electronegative atom. These directional interactions would play a crucial role in organizing the molecules in the solid state.
Experimental Protocol for X-ray Crystallography
Obtaining high-quality crystals suitable for X-ray diffraction is a critical first step. The following is a generalized, yet detailed protocol that would be employed to determine the crystal structure of 2-(2-Bromo-4-fluorophenyl)pyrrolidine hydrochloride.
Step 1: Crystallization
The goal of crystallization is to slowly grow well-ordered, single crystals of sufficient size.
-
Solvent Selection: A systematic screening of solvents is essential. Solvents of varying polarity, such as methanol, ethanol, isopropanol, acetonitrile, and mixtures with water, should be tested. The hydrochloride salt nature of the compound suggests that polar, protic solvents are a good starting point.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container with a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Step 2: Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a pattern of reflections. A modern CCD or CMOS detector is used to record the intensities and positions of these reflections.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
-
Unit Cell Determination: The diffraction pattern is used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: Computational methods, such as direct methods or Patterson methods, are used to determine the initial positions of the atoms in the unit cell.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.
The workflow for obtaining and analyzing X-ray crystallography data is summarized in the following diagram:
Predicted Crystallographic Features of 2-(2-Bromo-4-fluorophenyl)pyrrolidine Hydrochloride
Based on the analysis of its structural components and the data from its analogs, we can predict the following crystallographic features for the target molecule:
-
Dominant Hydrogen Bonding: The crystal structure will likely be dominated by a network of strong N-H···Cl⁻ hydrogen bonds, forming chains or sheets of molecules.
-
Halogen Bonding: The bromine atom at the 2-position is well-positioned to participate in C-Br···Cl⁻ or other C-Br···O/N halogen bonds, which will further stabilize the crystal lattice.
-
π-π Stacking: The fluorophenyl rings may engage in offset π-π stacking interactions, contributing to the overall packing efficiency.
-
Conformational Rigidity: The ortho-bromo substituent will likely impose some conformational restriction on the rotation of the phenyl ring relative to the pyrrolidine ring.
The interplay of these interactions is visualized in the logical relationship diagram below:
Comparative analysis of synthetic routes for 2-aryl pyrrolidines
An In-Depth Comparative Guide to the Synthetic Routes for 2-Aryl Pyrrolidines
The 2-aryl pyrrolidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals, natural products, and chiral organocatalysts.[1][2] Its unique three-dimensional structure and the stereochemical information embedded within the ring system are crucial for modulating biological activity and controlling asymmetric transformations. Consequently, the development of efficient, stereoselective, and scalable methods for the synthesis of these valuable compounds is a central focus in modern organic chemistry.
This guide provides a comparative analysis of the principal synthetic strategies for accessing 2-aryl pyrrolidines. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic planning. The discussion is structured around five major disconnection strategies: 1,3-Dipolar Cycloaddition, Transition-Metal-Catalyzed C-H Arylation, Asymmetric Hydrogenation of Pyrroles, Dearomatization of Pyridinium Salts, and emerging Biocatalytic Methods.
The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful and convergent methods for constructing the pyrrolidine ring.[3] This reaction can forge multiple C-C bonds and up to four new stereocenters in a single, highly stereoselective step.[4][5]
Mechanistic Overview
Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ to prevent decomposition.[4] Common generation methods include the thermal or photochemical ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde, which proceeds via decarboxylation.[3] Once formed, the ylide (the HOMO) reacts with an electron-deficient alkene, the dipolarophile (the LUMO), in a concerted, suprafacial fashion to yield the pyrrolidine ring.[4] The use of an aryl-substituted alkene as the dipolarophile directly installs the desired C2-aryl group.
Sources
Reference standards for 2-(2-Bromo-4-fluorophenyl)pyrrolidine quality control
An In-Depth Technical Guide to Quality Control Reference Standards for 2-(2-Bromo-4-fluorophenyl)pyrrolidine
For researchers, scientists, and drug development professionals, establishing robust quality control (QC) for starting materials and intermediates is a cornerstone of reproducible research and the development of safe and effective therapeutics. 2-(2-Bromo-4-fluorophenyl)pyrrolidine is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its purity and well-defined characterization are paramount to ensure the desired outcome of subsequent synthetic steps and to avoid the introduction of unwanted impurities into the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies and reference standards for the quality control of 2-(2-Bromo-4-fluorophenyl)pyrrolidine. It is designed to offer a framework for establishing a self-validating system of protocols rooted in established scientific principles.
The Criticality of Stringent Quality Control
The isomeric and chiral purity of 2-(2-Bromo-4-fluorophenyl)pyrrolidine is of utmost importance. Impurities, whether they are starting materials, by-products from the synthesis, or isomers of the desired compound, can have significant consequences. For instance, in the synthesis of fexofenadine, isomeric impurities in a key intermediate were found to carry through the synthetic route, complicating purification of the final product.[3] Similarly, different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[4] Therefore, a multi-faceted analytical approach is essential for comprehensive quality assessment.
Potential Impurities in the Synthesis of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
The manufacturing process of 2-(2-Bromo-4-fluorophenyl)pyrrolidine can introduce several potential impurities. Understanding the synthetic route is crucial for identifying these impurities. Common synthetic strategies for similar compounds involve the bromination of a substituted phenylpyrrolidine or the cyclization of a suitable precursor.[5][6]
Table 1: Potential Impurities and their Origin
| Impurity Class | Specific Examples | Potential Origin |
| Starting Materials | 2-(4-fluorophenyl)pyrrolidine, Brominating agents | Incomplete reaction |
| Isomeric Impurities | 2-(3-Bromo-4-fluorophenyl)pyrrolidine, 2-(5-Bromo-2-fluorophenyl)pyrrolidine | Lack of regioselectivity during bromination |
| Over-brominated Species | 2-(Dibromo-4-fluorophenyl)pyrrolidine | Excess of brominating agent |
| Solvent Residues | Dichloromethane, Ethyl acetate, etc. | Inadequate drying or purification |
| Enantiomeric Impurity | (S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine (if the R-enantiomer is desired) | Incomplete resolution or racemization |
A Multi-Technique Approach to Quality Control
A combination of chromatographic and spectroscopic techniques is necessary for the unambiguous identification and quantification of 2-(2-Bromo-4-fluorophenyl)pyrrolidine and its potential impurities.
Identification
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the desired compound. Both ¹H and ¹³C NMR should be employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.[7]
b. Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern. The fragmentation of related pyrrolidinophenone cathinones often involves the loss of the pyrrolidine ring.[8]
Purity Assessment
a. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of non-volatile impurities. A reversed-phase method is generally suitable for a molecule of this polarity.[9][10]
Experimental Protocol: HPLC-UV for Achiral Purity
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Fluorinated phases can also offer alternative selectivity.[11]
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. The pH can be adjusted with formic or phosphoric acid to improve peak shape.[9]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm), determined by acquiring the UV spectrum of the analyte.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
b. Chiral HPLC for Enantiomeric Purity
For enantioselective synthesis, it is crucial to determine the enantiomeric excess (e.e.). This is typically achieved using a chiral stationary phase (CSP) in HPLC.[4] For secondary amines like the target molecule, pre-column derivatization can sometimes improve separation and detection.[12][13]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H).[13]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol is commonly used. Additives like triethylamine may be required to improve peak shape.[13]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Analysis: Inject the sample and determine the area percentages of the two enantiomers to calculate the enantiomeric excess.
Table 2: Comparison of Analytical Techniques for Quality Control
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification of major impurities | Provides detailed structural information | Not ideal for quantifying trace impurities |
| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | High sensitivity and specificity | May not distinguish between isomers without chromatography |
| HPLC-UV | Purity assessment, quantification of non-volatile impurities | Excellent quantitative accuracy, versatile | Peak identification can be ambiguous without reference standards |
| Chiral HPLC | Enantiomeric purity | Accurate determination of enantiomeric excess | Requires specialized and often expensive columns |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents | High resolution for volatile compounds | Not suitable for non-volatile or thermally labile compounds |
Visualizing the Quality Control Workflow
A systematic workflow ensures all critical quality attributes are assessed.
Caption: A typical workflow for the quality control of 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Logical Framework for Method Validation
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[9]
Caption: Key parameters for the validation of analytical methods for quality control.
Conclusion
The quality control of 2-(2-Bromo-4-fluorophenyl)pyrrolidine requires a comprehensive and well-validated analytical strategy. By employing a combination of spectroscopic and chromatographic techniques, researchers and drug developers can ensure the identity, purity, and chiral integrity of this critical synthetic intermediate. This guide provides a framework for establishing such a quality control system, thereby contributing to the reliability and reproducibility of the research and development process.
References
-
PubChem. 2-(4-Fluorophenyl)pyrrolidine. National Center for Biotechnology Information. [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Wang, L., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 859–875. [Link]
-
MassBank. Organic compounds. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]
-
ResearchGate. Mass spectra of (a) fluoro-a-pyrrolidinovalerophenone, (b)... [Link]
-
ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
MDPI. 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one. [Link]
-
PMC. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
ResearchGate. Figure S26. 1 H NMR spectrum of 2-[(4-fluorophenyl)methylidene] propanedinitrile. [Link]
-
AOAC. Standard Method Performance Requirements (SMPRs®) for Detection of Benzodiazepines, Fentanyl, Medetomidine. [Link]
-
YouTube. Introduction to Proton NMR Spectroscopy [Livestream Recording] Organic Chemistry Review. [Link]
-
OPUS. Analytical Methods. [Link]
-
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 5. benchchem.com [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. journalajacr.com [journalajacr.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(2-Bromo-4-fluorophenyl)pyrrolidine
As a Senior Application Scientist, I understand that innovation in drug development is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like 2-(2-Bromo-4-fluorophenyl)pyrrolidine are not merely operational tasks; they are a fundamental component of responsible research and development. This guide provides a comprehensive framework for the safe disposal of this halogenated compound, grounded in established regulatory standards and best laboratory practices. Our objective is to empower your team with the knowledge to manage chemical waste safely, compliantly, and with a clear understanding of the scientific principles behind each procedure.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 2-(2-Bromo-4-fluorophenyl)pyrrolidine may not be readily available, data from structurally similar bromo- and fluoro-substituted aromatic compounds provide a strong basis for a conservative risk assessment.
Based on analogous compounds, 2-(2-Bromo-4-fluorophenyl)pyrrolidine should be handled as a hazardous substance with the potential for the following:
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.[1][3][4]
The presence of bromine and fluorine atoms classifies this compound as a halogenated organic substance . This is the most critical factor for determining its disposal pathway. Halogenated wastes are subject to specific disposal regulations because their incineration can produce acidic gases (like HBr and HF) and other toxic byproducts if not performed in specialized facilities equipped with scrubbers.[5][6]
Summary of Assumed Hazards and Required PPE
| Hazard Class | GHS Precautionary Statement (Example) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | P270: Do not eat, drink or smoke when using this product. | Standard laboratory attire. |
| Skin Irritation | P280: Wear protective gloves/protective clothing. | Chemical-resistant gloves (Nitrile or Neoprene), lab coat. |
| Eye Irritation | P280: Wear eye protection/face protection. | ANSI-rated safety glasses or chemical splash goggles. |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | Handle only in a certified chemical fume hood. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety is overseen by the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard mandates that all personnel who may be exposed to hazardous chemicals receive information and training on their proper handling and associated risks.[7][8][9]
-
EPA Hazardous Waste Regulations (40 CFR Parts 260-273): These regulations establish the framework for identifying, classifying, and managing hazardous waste from its point of generation to its final disposal (the "cradle-to-grave" system).[10]
As a halogenated organic compound, 2-(2-Bromo-4-fluorophenyl)pyrrolidine waste must be managed as hazardous waste.
Step-by-Step Disposal Procedures
The fundamental principle for disposing of 2-(2-Bromo-4-fluorophenyl)pyrrolidine is waste segregation . It must never be mixed with non-halogenated organic waste or disposed of down the drain.[11][12]
Decision-Making Workflow for Disposal
The following diagram outlines the logical steps for properly segregating and containerizing waste generated from work with 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
Caption: Disposal decision workflow for 2-(2-Bromo-4-fluorophenyl)pyrrolidine waste.
Protocol 1: Disposal of Bulk Quantities and Reaction Residues
-
Container Selection: Obtain a designated "Halogenated Organic Liquid Waste" container from your institution's Environmental Health & Safety (EH&S) department. The container must be made of a compatible material (e.g., borosilicate glass or polyethylene) and have a secure, tight-fitting screw cap.[13][14]
-
Labeling: Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Liquids".[13][14] Maintain a log sheet on or near the container to record the chemical name and approximate volume of everything added.
-
Waste Transfer: In a chemical fume hood, carefully transfer the waste into the designated container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
Closure: Securely close the container immediately after adding waste. A funnel should never be left in the opening of the container.[14]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel and away from incompatible materials, such as strong bases or oxidizers.[14][15]
-
Pickup Request: Once the container is full (or within the time limits prescribed by your institution, e.g., 180 days), submit a chemical waste pickup request to your EH&S department.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes used gloves, weigh paper, silica gel, and other solid materials contaminated with 2-(2-Bromo-4-fluorophenyl)pyrrolidine.
-
Segregation: Collect all contaminated solid materials separately from regular trash.
-
Containerization: Place the items in a designated "Solid Hazardous Waste" container or a securely lined, puncture-resistant box.
-
Labeling: Clearly label the container "Hazardous Waste" and list the chemical contaminants.
-
Disposal: When the container is full, close and seal it, and arrange for pickup through your EH&S department.
Protocol 3: Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: Crucially, this first rinsate is considered hazardous waste. It must be collected and added to the "Halogenated Organic Liquid Waste" container.[5]
-
Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can typically be washed using standard laboratory procedures.
Emergency Procedures: Spill Management
Even with meticulous planning, spills can occur. A prepared response is critical to mitigating risk.
-
Evacuate and Alert: If the spill is large (e.g., >100 mL), volatile, or occurs outside of a fume hood, evacuate the immediate area and alert colleagues. Contact your institution's emergency response line or EH&S.[13]
-
Containment (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
Contain the spill using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Cleanup and Disposal:
-
Decontaminate: Wipe down the spill area with a suitable solvent and collect the wipe as contaminated solid waste.
By adhering to these protocols, you ensure that your laboratory not only complies with federal and local regulations but also fosters a proactive safety culture. This commitment protects your personnel, the wider community, and the integrity of your research.
References
-
OSHA Requirements for HazCom Compliance - NASP. (2023, June 29). Retrieved from NASP website: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from a safety consulting services website: [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices - Mancomm. (2025, October 6). Retrieved from Mancomm website: [Link]
-
Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration. Retrieved from OSHA website: [Link]
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from OSHA.com: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Retrieved from Science Ready website: [Link]
-
WASTE MANAGEMENT. Retrieved from a university website: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from a waste management services website: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from a university research group website: [Link]
-
7.2 Organic Solvents - Environment, Health and Safety. Retrieved from a university EHS website: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Retrieved from EPA website: [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Retrieved from Columbia University Research website: [Link]
-
Hazardous Waste and Disposal Considerations - American Chemical Society. Retrieved from ACS website: [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. Retrieved from EPA website: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from a business services website: [Link]
-
2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No. - Loba Chemie. (2019, January 30). Retrieved from Loba Chemie website: [Link]
-
2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem. Retrieved from PubChem website: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. naspweb.com [naspweb.com]
- 8. mancomm.com [mancomm.com]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. epa.gov [epa.gov]
- 11. scienceready.com.au [scienceready.com.au]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. connmaciel.com [connmaciel.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
